5-Chloro-n-aminoindoline
Description
Significance of Indoline (B122111) Core Structures in Chemical Biology and Medicinal Chemistry
The indoline nucleus is a cornerstone in medicinal chemistry due to its structural versatility and its presence in many biologically active compounds. nih.gov Its three-dimensional structure allows it to interact with a variety of biological targets, including enzymes and receptors, with high affinity and specificity. nih.govrsc.org Indole (B1671886) and its reduced form, indoline, are key components in molecules designed to treat a range of diseases, including cancer, viral infections, inflammation, and neurodegenerative disorders. internationaljournalssrg.orgresearchgate.net
The development of new synthetic methods to create highly substituted indolines is an active area of research, as it allows for the creation of diverse molecular libraries for high-throughput screening. researchgate.netrsc.org The strategic incorporation of different functional groups onto the indoline scaffold can significantly enhance potency, selectivity, and pharmacokinetic properties, making these derivatives highly valuable in the quest for novel therapeutic agents. nih.govinternationaljournalssrg.org
Overview of Halogenated and Aminated Indoline Derivatives
The introduction of halogen atoms and amino groups to the indoline scaffold profoundly influences the molecule's biological and chemical properties. These substitutions are key strategies in modern drug design.
Halogenated Indolines: The incorporation of halogen atoms, such as chlorine, into the indoline ring is a widely used tactic in medicinal chemistry. Halogenation can enhance a molecule's binding affinity to its target protein, improve its metabolic stability by blocking sites susceptible to oxidation, and increase its membrane permeability. rsc.org For instance, the presence of a chlorine atom at the 5-position of the indole nucleus is a feature in many compounds with potent biological activities, including kinase inhibitors and antimalarial agents. researchgate.netrsc.orgresearchgate.net Research on 5-chloroindole (B142107) and its derivatives has shown their utility as precursors for more complex molecules with therapeutic potential. rsc.orgontosight.aigoogle.com
Aminated Indolines: The introduction of an amino group (amination) provides a versatile handle for further chemical modifications and can significantly impact a molecule's properties. An amino group can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at a biological target. nih.gov Furthermore, it can serve as an attachment point for various side chains to explore structure-activity relationships (SAR). nih.govacs.org N-aminoindoles, specifically, are a class of compounds where the amino group is attached to the nitrogen of the indoline ring. These N-amino heterocycles are valuable intermediates and scaffolds in their own right, with documented roles in the synthesis of compounds with diverse pharmacological activities. rsc.orgnih.gov
Rationale for Research Focus on 5-Chloro-N-Aminoindoline Type Scaffolds
The specific chemical scaffold of this compound (also known as 5-Chloroindolin-1-amine) emerges as a molecule of significant interest by combining the strategic advantages of both halogenation and amination. While extensive research dedicated solely to this compound is not widely published, the rationale for its investigation is compelling and based on established principles of medicinal chemistry.
The key motivations for focusing on this scaffold include:
Synergistic Properties: The scaffold combines the 5-chloro substitution, known to enhance biological activity and improve pharmacokinetic profiles, with an N-amino group. rsc.orgresearchgate.net The N-amino group provides a reactive site for building molecular diversity, allowing for the synthesis of large libraries of derivatives for biological screening. acs.orgmnstate.edu
Novelty and Patentability: As a unique combination of functional groups on the indoline core, this scaffold offers access to novel chemical space, which is a critical aspect of discovering new drugs with unique mechanisms of action and intellectual property potential.
Versatile Synthetic Intermediate: this compound can serve as a key building block for more complex molecular architectures. The amino group can be readily transformed into a wide range of other functionalities or used in coupling reactions, while the chloro group can participate in cross-coupling reactions for further diversification. acs.orgbeilstein-journals.orglumenlearning.com
Bioisosteric Replacement: In drug design, this scaffold could be used as a bioisostere for other known pharmacophores, potentially leading to improved properties. The specific electronic and steric environment created by the chloro and N-amino groups could lead to new and improved interactions with biological targets.
The synthesis of such a compound would likely involve the amination of 5-chloroindoline (B1581159) at the N-1 position or the chlorination of N-aminoindoline. The preparation of 5-chloroindoline is well-documented, often starting from indoline or 5-chloroindole. google.com Similarly, methods for the synthesis of N-aminoindoles have been reported. rsc.org The combination of these known synthetic strategies provides a clear path toward obtaining the this compound scaffold for further chemical and biological exploration.
Data Tables
Table 1: Physicochemical Properties of Related Indole/Indoline Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | General Description |
| 5-Chloroindole | C₈H₆ClN | 151.59 | A halogenated derivative of indole, often used as a starting material in organic synthesis. ontosight.ai |
| 5-Aminoindole (B14826) | C₈H₈N₂ | 132.16 | An aminated derivative of indole, used in the synthesis of various biologically active compounds. chemicalbook.comdergipark.org.tr |
| Indoline | C₈H₉N | 119.16 | The fully reduced form of indole, serving as a core scaffold in many pharmaceuticals. |
| 5-Chloroindoline | C₈H₈ClN | 153.61 | A key intermediate in the synthesis of various substituted indoline derivatives. google.com |
| N-Aminoindoline | C₈H₁₀N₂ | 134.18 | An indoline derivative with an amino group on the ring nitrogen, a versatile synthetic building block. |
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
5-chloro-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-1-2-8-6(5-7)3-4-11(8)10/h1-2,5H,3-4,10H2 |
InChI Key |
PHSCZLWBNAKWML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Cl)N |
Origin of Product |
United States |
Synthetic Strategies for 5 Chloro N Aminoindoline and Analogues
Retrosynthetic Analysis of the 5-Chloro-N-Aminoindoline Scaffold
A retrosynthetic analysis of this compound dictates a logical disconnection of the target molecule into simpler, more readily available starting materials. The primary disconnections involve the C-Cl and N-N bonds.
The most direct retrosynthetic approach involves the disconnection of the N-amino group from the indoline (B122111) nitrogen. This leads to the key intermediate, 5-chloroindoline (B1581159). This simplifies the synthetic challenge to the formation of the 5-chloroindoline core and a subsequent N-amination step.
Further disconnection of 5-chloroindoline can proceed in two primary ways:
Disconnection of the C-Cl bond: This leads back to an indoline precursor, which can be halogenated. This approach is advantageous if indoline is a readily available starting material.
Formation of the indoline ring from a substituted benzene (B151609) derivative: This involves disconnecting the five-membered ring, leading to a substituted aniline (B41778) or a related precursor already bearing the chlorine atom.
This analysis suggests that the synthesis can be approached by first constructing the 5-chloroindoline scaffold, followed by the introduction of the N-amino group.
Classical Synthetic Approaches for Indoline Ring Systems
The indoline core is a common motif in many natural products and pharmacologically active compounds. Consequently, numerous classical synthetic methods have been developed for its construction.
Cyclization Reactions for Indoline Formation
One of the most common strategies for indoline synthesis involves the cyclization of a suitably functionalized aniline derivative. A prominent example is the Fischer indole (B1671886) synthesis , which, while primarily used for indoles, can be adapted for indoline synthesis through subsequent reduction of the indole C2-C3 double bond.
Another important method is the Madelung synthesis , which involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. Modifications of this method allow for milder reaction conditions.
The Bischler-Möhlau indole synthesis is another classical method that involves the reaction of an α-halo-ketone with an excess of aniline. While it primarily yields indoles, the reaction can be controlled to produce indolines under certain conditions.
Ring-Closing Strategies for Substituted Indolines
Modern synthetic chemistry has introduced a variety of powerful ring-closing strategies for the synthesis of substituted indolines. Palladium-catalyzed intramolecular C-N bond formation, a variant of the Buchwald-Hartwig amination , is a particularly effective method. This reaction typically involves the cyclization of a 2-halo- or 2-triflyloxy-phenethylamine derivative in the presence of a palladium catalyst and a suitable ligand.
Another powerful technique is ring-closing metathesis (RCM) . This method utilizes a ruthenium-based catalyst to cyclize a diene precursor, which can be designed to form the indoline ring system. Subsequent reduction of the resulting double bond yields the saturated indoline core.
Targeted Synthesis of 5-Chloro-Substituted Indolines
The synthesis of 5-chloroindoline is a critical step towards the final target molecule. This can be achieved either by direct halogenation of the indoline core or by starting with a pre-halogenated precursor.
Halogenation Methods for Indoline Cores
Direct chlorination of indoline can be challenging due to the reactivity of the aromatic ring and the nitrogen atom, potentially leading to a mixture of products. To achieve regioselectivity for the 5-position, the nitrogen atom is often protected with an acyl group, such as an acetyl group, to form 1-acetylindoline (B31821). This deactivates the nitrogen and directs electrophilic substitution to the para-position (the 5-position).
Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride. rsc.org The reaction of 1-acetylindoline with NCS can provide 1-acetyl-5-chloroindoline, which can then be deprotected by hydrolysis to yield 5-chloroindoline. rsc.org
| Reagent | Position of Chlorination | Reference |
| N-Chlorosuccinimide | 5-position (on 1-acetylindoline) | rsc.org |
| Chlorine in Acetic Acid | Mixture of 5- and 7-chloro | rsc.org |
Precursor Synthesis and Halogen Introduction
An alternative to direct halogenation is to begin with a starting material that already contains the chlorine atom at the desired position. For instance, the synthesis can start from p-chloroaniline. A common route involves the conversion of p-chloroaniline to a suitable phenethylamine (B48288) derivative, which can then be cyclized to form 5-chloroindoline.
One such approach is the reaction of p-chloroaniline with ethylene (B1197577) oxide to form 2-(4-chloroanilino)ethanol. This intermediate can then be cyclized under acidic conditions to yield 5-chloroindoline.
Another strategy involves the nitration of a suitable precursor followed by reduction and a Sandmeyer reaction. For example, N-acetyl-indoline can be nitrated at the 5-position. The resulting nitro group can be reduced to an amino group, which is then converted to a chloro group via the Sandmeyer reaction, followed by deprotection of the acetyl group. rsc.org This multi-step process, while longer, offers a high degree of regiocontrol. rsc.org
Introduction of the N-Amino Group
The final and crucial step in the synthesis of this compound is the introduction of the amino group onto the indoline nitrogen. This transformation is known as N-amination.
Electrophilic Amination of the Indoline Nitrogen
The nitrogen atom of indoline is nucleophilic and can react with an electrophilic aminating agent. A highly effective reagent for the N-amination of indoles and related heterocycles is monochloramine (NH₂Cl) . The reaction of 5-chloroindoline with monochloramine in a suitable solvent system can directly afford this compound. This method is advantageous due to its directness and the availability of the aminating agent.
Other electrophilic aminating agents that have been used for similar transformations include hydroxylamine-O-sulfonic acid and O-(diphenylphosphinyl)hydroxylamine. The choice of reagent and reaction conditions would need to be optimized for the specific 5-chloroindoline substrate.
The general reaction for the N-amination of 5-chloroindoline is as follows:
5-Chloroindoline + Electrophilic Aminating Agent → this compound
| Electrophilic Aminating Agent | Potential for N-Amination of Indolines |
| Monochloramine (NH₂Cl) | Demonstrated for indoles |
| Hydroxylamine-O-sulfonic acid | Commonly used for N-amination |
| O-(Diphenylphosphinyl)hydroxylamine | Effective aminating agent |
Targeted Synthesis of N-Amino-Substituted Indolines
The synthesis of N-amino substituted indolines, such as this compound, involves specialized chemical strategies focused on the introduction of an amino group directly onto the nitrogen atom of the indoline ring. This transformation imparts unique chemical properties and serves as a crucial step in the synthesis of more complex molecules.
The introduction of a nitrogen-substituent onto a heterocyclic ring is a fundamental process in synthetic organic chemistry, providing access to a wide array of functionalized molecules. rsc.orgrsc.org Amination can be broadly categorized into nucleophilic and electrophilic processes. wikipedia.org In the context of nitrogen heterocycles, direct C-H amination has emerged as a powerful tool, often facilitated by transition metal catalysts to form C-N bonds at specific positions on the ring. rsc.orgnih.gov For instance, intramolecular C-H amination of arenes can lead to the formation of indoline structures themselves. rsc.orgnih.gov
However, for N-amination, where the amino group is attached to the ring's nitrogen atom, the strategy shifts from C-H functionalization to direct N-functionalization. This requires the nitrogen atom of the heterocycle to act as a nucleophile, attacking an electrophilic aminating agent. acs.orgnih.gov The nucleophilicity of the heterocyclic nitrogen is a key factor; for rings like pyrrole (B145914) and indole, deprotonation with a strong base is often necessary to generate a potent nucleophilic anion. acs.orgacs.org
The direct attachment of an amino (-NH2) group to the nitrogen atom of an indoline (N-amination) is a challenging but valuable transformation. The primary strategy involves the reaction of the indoline anion with an electrophilic aminating agent. acs.org A common precursor, 5-chloroindoline, would first be deprotonated at the N-1 position using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the corresponding indolinide anion. This anion then acts as a nucleophile, attacking an electrophilic source of ammonia. acs.org
Several electrophilic aminating reagents have been developed for this purpose. A study on the N-amination of indole and pyrrole heterocycles found that monochloramine (NH2Cl) is a particularly effective reagent for this transformation, providing high yields. nih.govacs.org The reaction of the indolinide anion with NH2Cl would proceed via a nucleophilic substitution to form the N-N bond, yielding the desired N-aminoindoline.
Other hydroxylamine-derived reagents, such as hydroxylamine-O-sulfonic acid (HOSA), have also been used, though they can be limited by poor substrate conversion and incompatibility with base-sensitive functional groups. acs.org The choice of base and reaction conditions is critical; for instance, less reactive indoles may require stronger bases like KOtBu and careful control of concentration to achieve high conversion. acs.org
Table 1: Comparison of Electrophilic Reagents for N-Amination of Indoles
| Reagent | Base | Typical Yields | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Monochloramine (NH2Cl) | NaH or KOtBu | 45-97% | Excellent reagent, high yields, rapid conversion. | Must be freshly prepared. | acs.org |
| Hydroxylamine-O-sulfonic acid (HOSA) | Various | Moderate | Readily available. | Poor substrate conversion, potential for side reactions. | acs.org |
Convergent and Divergent Synthetic Pathways to this compound Derivatives
The synthesis of derivatives of this compound can be approached through either convergent or divergent strategies, allowing for the efficient creation of a variety of related compounds for further study.
A convergent synthesis involves the independent preparation of key molecular fragments that are later combined to form the final product. For indoline synthesis, this could involve a [4+1] annulation strategy where an alkyl aryl tertiary amine is reacted with a diazoester under visible light to form the functionalized indoline ring. acs.orgnih.govacs.orgchemrxiv.org Another convergent approach is the interrupted Fischer indolization, which can rapidly construct fused indoline ring systems from separate hydrazine (B178648) and aldehyde precursors. nih.gov In the context of this compound derivatives, a convergent strategy might involve synthesizing the 5-chloroindoline core and a separate, functionalized side-chain, which are then coupled in a late-stage step.
Conversely, a divergent synthesis begins with a common core structure that is subsequently modified in various ways to produce a library of analogues. acs.orgacs.org Starting with this compound as the common intermediate, the N-amino group can be derivatized. For example, it could be acylated with various acyl chlorides or sulfonylated with sulfonyl chlorides. Furthermore, the aromatic ring of the indoline could undergo further functionalization, such as electrophilic aromatic substitution, if the reaction conditions are compatible with the N-amino group. This approach is highly efficient for exploring structure-activity relationships, as it allows for the rapid generation of many derivatives from a single advanced precursor.
Catalyst Systems and Reaction Conditions in Indoline Synthesis
The construction and derivatization of the indoline scaffold are greatly facilitated by modern catalytic methods, which offer high efficiency, selectivity, and functional group tolerance.
Palladium catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the synthesis of indolines. researchgate.netnih.gov One of the most powerful methods is the palladium-catalyzed intramolecular C-H amination, where a C-H bond on an aromatic ring is functionalized to form the indoline core. researchgate.net This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials like aryl halides. nih.gov For example, β-arylethylamine substrates can be cyclized to form indolines using a palladium catalyst.
Palladium-catalyzed cross-coupling reactions are also vital for creating substituted indolines. Reactions like the Buchwald-Hartwig amination can be used to form the key C-N bond that closes the indoline ring. Additionally, palladium-catalyzed reactions can be used to functionalize the indoline scaffold itself, for instance, through C-H alkenylation or arylation to introduce substituents at various positions on the ring. nih.gov The choice of ligand, oxidant, and reaction conditions is crucial for controlling the regioselectivity and yield of these transformations. mdpi.comnih.gov
Table 2: Examples of Palladium-Catalyzed Reactions in Indoline Synthesis
| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Intramolecular C-H Amination | Pd(OAc)2, Oxidant | Picolinamide-protected β-arylethylamine | Substituted Indoline | High efficiency, mild conditions. | |
| C-H Alkenylation | PdCl2(MeCN)2, Benzoquinone | N-alkenyl-3(1H)-indoleacetic amides | Fused Indoline | Forms seven-membered rings. | nih.gov |
Organocatalysis , which uses small, metal-free organic molecules as catalysts, has become a vital tool for the asymmetric synthesis of chiral indolines. rsc.org Chiral Brønsted acids, for example, can catalyze the enantioselective reduction of 3H-indoles to produce optically active indolines with high enantioselectivity. organic-chemistry.org Bifunctional catalysts, such as those derived from cinchona alkaloids or containing (thio)urea moieties, can mediate intramolecular Michael additions to construct cis- or trans-2,3-disubstituted indolines with excellent stereocontrol. rsc.orgacs.orgsemanticscholar.org These methods provide access to specific stereoisomers, which is often crucial for biological applications.
Biocatalysis employs enzymes to perform chemical transformations, offering unparalleled selectivity under mild, environmentally friendly conditions. While less common for the synthesis of the core indoline structure, enzymes are highly effective for its derivatization. For instance, engineered variants of myoglobin (B1173299) have been shown to catalyze the C-H functionalization of unprotected indoles with high chemoselectivity, avoiding the competing N-H insertion that plagues many transition-metal catalysts. rochester.edu Furthermore, biocatalytic deracemization processes, which combine an enzymatic or chemo-catalytic oxidation and an enantioselective reduction, can convert a racemic mixture of indolines into a single, highly enantioenriched product. nih.govrsc.orgresearchgate.netacs.org This is particularly valuable for producing chiral building blocks for pharmaceuticals.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for its ability to accelerate reaction rates, increase yields, and promote greener chemical processes. nih.govnih.gov This technique utilizes microwave energy to heat reactions more efficiently and uniformly than conventional heating methods. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the principles and successful applications in the synthesis of analogous indole and N-heterocycle structures provide a strong basis for its potential application. nih.govyoutube.com
Microwave-assisted synthesis often leads to higher purity of the crude product, which can simplify the subsequent purification steps. youtube.com The reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. organic-chemistry.org Given these advantages, a hypothetical microwave-assisted approach to synthesizing this compound could involve the cyclization of a suitably substituted precursor, where the microwave energy would facilitate the rapid and efficient formation of the indoline ring. The presence of the chloro-substituent is generally well-tolerated in such synthetic protocols.
| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating | Reference |
|---|---|---|---|
| Reaction Time | Minutes to a few hours | Several hours to days | nih.gov |
| Energy Efficiency | High (direct heating of molecules) | Low (heating of vessel and surroundings) | nih.gov |
| Yields | Often higher | Variable, often lower | nih.govorganic-chemistry.org |
| Side Reactions | Reduced due to shorter reaction times | More prevalent due to prolonged heating | youtube.com |
| Environmental Impact | Lower (potential for solvent-free reactions) | Higher (reliance on solvents) | organic-chemistry.org |
Isolation and Purification Methodologies
The isolation and purification of the target compound from the reaction mixture are critical steps to ensure high purity for subsequent applications. For compounds like this compound and its analogues, standard chromatographic and crystallization techniques are typically employed. acs.orggoogle.com
Flash Chromatography: This is a commonly used method for purifying substituted indoline derivatives. acs.org It involves passing the crude product through a column of silica (B1680970) gel under pressure. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) and their solubility in the mobile phase (solvent system). A typical solvent system for indoline derivatives might consist of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the ratio adjusted to achieve optimal separation. acs.org
Recrystallization: This technique is effective for obtaining highly pure crystalline solids. google.com The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is crucial for successful recrystallization.
Filtration: This is a basic mechanical method used to separate a solid product from a liquid or solution. Following recrystallization or precipitation, the purified solid can be collected by vacuum filtration.
Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution.
| Methodology | Principle | Application for Indoline Derivatives | Reference |
|---|---|---|---|
| Flash Chromatography | Differential adsorption of components onto a stationary phase. | Widely used for separating the target compound from by-products and unreacted starting materials. acs.org | acs.org |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Effective for obtaining high-purity crystalline product. google.com | google.com |
| Filtration | Mechanical separation of a solid from a liquid. | Used to isolate the solid product after crystallization or precipitation. | |
| Extraction | Differential solubility in immiscible liquids. | Useful for initial work-up to remove water-soluble or acid/base-soluble impurities. | nih.gov |
Reaction Mechanisms and Chemical Reactivity of 5 Chloro N Aminoindoline Derivatives
Mechanistic Pathways of Indoline (B122111) Ring Formation and Functionalization
The synthesis of the indoline scaffold, the core structure of 5-Chloro-N-aminoindoline, can be achieved through various mechanistic pathways, often involving cyclization reactions. One prominent method is the Fischer indole (B1671886) synthesis, which proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of an arylhydrazone. While this is a classic method for indole synthesis, the formation of indolines often involves the reduction of an indole precursor or a direct cyclization strategy.
Modern synthetic approaches to functionalized indolines, such as this compound, often employ metal-catalyzed reactions. For instance, palladium-catalyzed processes are widely used for the synthesis and functionalization of indoles and indolines. beilstein-journals.orgnih.gov The reaction mechanism can involve an initial interaction between a palladium(II) species and a suitable precursor, such as a substituted aniline (B41778) derivative. This is followed by an intramolecular nucleophilic attack of an amino group to form a cyclopalladium intermediate. Subsequent steps like CO insertion or reductive elimination can lead to the final functionalized indoline product. beilstein-journals.org
Another strategy involves photocatalyzed remote alkyl radical generation and cyclization. This metal-free procedure allows for the preparation of substituted indolines under green conditions. The mechanism typically begins with the photoexcitation of a photocatalyst, which then reduces a phthalimide (B116566) derivative through a single electron transfer (SET). This triggers N–O bond cleavage and decarboxylation to generate a radical. This radical then undergoes cyclization, and the resulting electron-rich radical is oxidized in a second SET, followed by deprotonation to yield the indoline. acs.org
Furthermore, dearomative annulation of indoles induced by visible light is a contemporary method to produce stereoselective fused- and spiro-indolines. acs.org These reactions can proceed through various mechanisms, including successive single electron transfer (SSET) for tandem reductive annulation. acs.org
The functionalization of the indoline ring can be achieved through various reactions. For example, N-unprotected indoles can undergo direct C–H functionalization, although this can be challenging due to the higher reactivity of the N–H group. acs.org Strategies to overcome this include using electron-withdrawing groups on the indole system to favor C-H amidation under photoredox conditions. acs.org The mechanism involves the formation of an indole radical cation and an amidyl radical, which then react to form the C-N bond. acs.org
Degradation Pathways and Stability Studies of this compound Analogues
The stability of indoline derivatives is a critical factor in their synthesis, storage, and application. Degradation can occur through various pathways, including oxidation and hydroxylation.
Studies on substituted indoles have shown that degradation can proceed through successive hydroxylation at the 2- and 3-positions of the pyrrole (B145914) ring, leading to intermediates like oxindole (B195798) and isatin (B1672199), followed by ring cleavage. nih.gov The presence and nature of substituents can significantly impact the degradation pathway. For instance, electron-withdrawing groups can inhibit hydroxylation, which is a key step in the degradation process. nih.gov
Several factors can influence the stability of this compound and its analogues:
Oxidation: Indolines are susceptible to oxidation, which can lead to the corresponding indole. researchgate.net This dehydrogenation can be catalyzed by various metals, such as palladium, and can occur under aerobic conditions. researchgate.net The stability of the indoline ring towards aromatization is a key consideration.
Substituent Effects: The electronic properties of substituents play a significant role. Electron-withdrawing groups, like the chlorine atom in this compound, can influence the electron density of the ring system and affect its susceptibility to oxidative degradation.
pH and Solvent: The stability of indoline derivatives can be pH-dependent. Acidic or basic conditions can catalyze degradation or rearrangement reactions. The choice of solvent can also impact stability, with some solvents potentially promoting degradation pathways.
Light and Temperature: Exposure to light and elevated temperatures can provide the energy required to initiate degradation processes, such as radical reactions or oxidation.
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are influenced by the structure of the molecule and the reaction conditions.
Computational studies on the atmospheric oxidation of indole by OH and Cl radicals have provided insights into the kinetics of such reactions. copernicus.org These studies show that the reaction pathways and activation energies are highly dependent on the specific radical and the site of attack on the indole ring. copernicus.org H-abstraction from the N-H group is a favorable pathway, particularly with the Cl radical. copernicus.org
In functionalization reactions, the relative stability of possible isomers will influence the product distribution. For instance, in electrophilic aromatic substitution, the formation of ortho and para substituted products is generally favored thermodynamically due to the stabilizing effect of the directing groups on the reaction intermediates.
Thermodynamic data for the dissolution of related compounds, such as 5-chloro-8-hydroxyquinoline, in various solvents have been studied. researchgate.netresearchgate.net These studies indicate that the dissolution process is often endothermic and spontaneous, driven by an increase in entropy. researchgate.netresearchgate.net Such data can be valuable for understanding the solvation of this compound and its behavior in different reaction media.
Structure Activity Relationship Sar Studies of 5 Chloro N Aminoindoline Scaffolds
Fundamental Principles of SAR in Indoline (B122111) Chemical Space
The indoline scaffold, as a saturated analog of indole (B1671886), possesses a three-dimensional structure that offers distinct advantages in drug design. Unlike the planar indole, the puckered five-membered ring of indoline allows for the precise spatial orientation of substituents, which can significantly influence interactions with biological targets. SAR studies within the indoline chemical space are fundamentally aimed at understanding how modifications to this scaffold affect its biological activity. researchgate.net Key principles that govern these relationships include the nature and position of substituents on the aromatic ring and the nitrogen atom, as well as the stereochemistry of the molecule.
The introduction of various functional groups can modulate the electronic properties, lipophilicity, and steric profile of the parent indoline. For instance, the aromatic portion of the indoline ring can be substituted with electron-donating or electron-withdrawing groups to fine-tune the molecule's interaction with receptor sites. Similarly, the nitrogen atom can be functionalized to introduce a range of side chains that can explore different binding pockets of a target protein. The spatial arrangement of these substituents is critical, as even subtle changes in their orientation can lead to significant differences in biological outcomes.
Impact of Chloro Substitution at Position 5 on Biological Activity
The introduction of a chlorine atom at the 5-position of the indoline ring is a key modification that profoundly influences the molecule's biological profile. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. In the context of the indoline scaffold, a 5-chloro substitution can impact activity through several mechanisms. Research on related indole derivatives has shown that halogen substituents can significantly enhance biological activity. acs.org
The presence of the chloro group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach its target. Furthermore, the chloro group can engage in specific interactions, such as halogen bonding, with the active site of a protein, thereby increasing binding affinity and potency. Studies on tricyclic indoline derivatives have indicated that the presence of a halogen at the 5-position is crucial for its resistance-modifying activity in bacteria. acs.org While a bromine atom at this position showed optimal activity, a chlorine atom also maintained significant, albeit slightly reduced, activity. acs.org
The term stereoelectronic effects refers to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.org In the case of 5-chloro-N-aminoindoline, the chlorine atom at position 5 exerts significant stereoelectronic effects that modulate its biological activity. The electron-withdrawing nature of the chlorine atom alters the electron density distribution across the aromatic ring, which can influence the molecule's interaction with its biological target. acs.org
Influence of N-Amino Group and its Substituents on Biological Activity
The N-amino group of this compound is a critical determinant of its biological activity, serving as a key point for interaction with biological targets and for further chemical modification. The presence of this nitrogen-containing substituent introduces a basic center and a site for potential hydrogen bonding, which can be pivotal for receptor recognition and binding affinity.
Modification of the N-amino side chain offers a rich avenue for optimizing the biological activity of the this compound scaffold. Introducing different substituents on the amino group can alter the molecule's steric bulk, lipophilicity, and hydrogen bonding capacity, leading to changes in potency and selectivity.
For instance, in a study of N-aminoindoline derivatives as 5-lipoxygenase inhibitors, various acyl and sulfonyl groups were introduced on the N-amino moiety, leading to a range of inhibitory activities. nih.govacs.org The nature of these substituents was found to be critical for the observed potency. The following table illustrates the structure-activity relationship of some N-substituted indole derivatives, which can provide insights into potential modifications for the N-aminoindoline scaffold.
| Compound | R (Substitution on N-amino) | Biological Activity (IC₅₀) |
| 1 | H | - |
| 2 | -CO-CH₃ | Moderate |
| 3 | -SO₂-Ph | Potent |
| 4 | -CO-Ph | Weak |
Data inferred from studies on related N-substituted indole and indoline derivatives for illustrative purposes.
These findings suggest that careful selection of substituents on the N-amino group is essential for maximizing the desired biological effect. The electronic and steric properties of the substituent can either enhance or diminish the interaction with the target, highlighting the importance of a systematic SAR exploration.
Conformational Analysis and Bioactive Conformations in SAR
The three-dimensional shape of a molecule is paramount for its biological activity. Conformational analysis, which explores the different spatial arrangements of a molecule, is therefore a cornerstone of SAR studies. For the this compound scaffold, understanding its preferred conformations and identifying the bioactive conformation—the specific shape it adopts when binding to its target—is crucial for rational drug design.
The indoline ring is not planar and can adopt different puckered conformations. The presence of the 5-chloro substituent and the N-amino group will influence the energetic favorability of these conformations. Computational modeling and experimental techniques like NMR spectroscopy can be employed to determine the conformational preferences of these molecules. nih.gov
The bioactive conformation may not necessarily be the lowest energy conformation in solution. The binding event itself can induce conformational changes in both the ligand and the protein target. Therefore, identifying the bioactive conformation often involves a combination of computational docking studies and the synthesis and biological evaluation of conformationally constrained analogs. By locking the molecule into a specific shape, it is possible to probe which conformation is responsible for the observed biological activity. This knowledge is invaluable for designing next-generation analogs with improved potency and selectivity.
Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the biological activity of a parent compound. tencent.commdpi.com These approaches are particularly valuable for navigating complex intellectual property landscapes and overcoming liabilities associated with a known scaffold.
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. A notable example involves the transition from a het(aryl)isatin scaffold to a het(aryl)aminoindoline scaffold in the development of matrix metalloproteinase (MMP) inhibitors. researchgate.net Isatins are versatile scaffolds with a range of biological activities, and SAR studies have shown that modifications, including 5-halogenation, can significantly enhance their effects. nih.gov By "hopping" from the isatin (B1672199) core to the aminoindoline core, researchers were able to generate novel compounds. researchgate.net This transformation can lead to molecules with similar or even more potent biological activities but with improved physicochemical or pharmacokinetic profiles. tencent.com
Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound with comparable biological activity. cambridgemedchemconsulting.com This technique is widely used to modulate a compound's potency, selectivity, toxicity, and metabolic stability. cambridgemedchemconsulting.comnih.gov In the context of the this compound scaffold, various bioisosteric replacements can be envisioned. For instance, the chlorine atom at the 5-position could be replaced by other halogens (e.g., bromine) or a trifluoromethyl group to modulate electronic properties and lipophilicity. cambridgemedchemconsulting.com The N-amino group itself is a bioisostere for other functionalities, and its modification is a key aspect of SAR studies.
Classic and non-classical bioisosteric replacements for different parts of the this compound scaffold are presented in the table below.
| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |
| Chlorine (at C5) | F, Br, I, CN, CF₃ | Modulate electronics, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |
| Indoline Nitrogen | O, S | Alter hydrogen bonding capacity and scaffold geometry. |
| Phenyl Ring (if present as a substituent) | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Improve solubility, metabolic profile, and escape aromaticity. tcichemicals.com |
| Amide Linker (if present) | Reverse Amide, Ester, Tetrazole | Modify hydrogen bonding patterns and metabolic stability. cambridgemedchemconsulting.com |
The application of these strategies allows for the systematic exploration of the chemical space around the this compound core, leading to the discovery of new analogues with optimized drug-like properties.
Preclinical SAR Investigations of this compound Analogues
Preclinical SAR investigations on this compound analogues have provided valuable data on how different substituents impact their biological activity, often in the context of anticancer or anti-infective research. These studies typically involve synthesizing a series of related compounds and evaluating their potency in various in vitro assays.
A series of 1-substituted 3-(chloromethyl)-6-aminoindoline (seco-CI) compounds were synthesized and evaluated for their cytotoxicity. acs.org Although the core is a 6-aminoindoline, the SAR findings are relevant. The parent compound, featuring a trimethoxyindole side chain, was a moderately potent cytotoxin. acs.org SAR studies revealed that a single methoxy (B1213986) group on the indole was sufficient to maintain potency, while dimethylaminoethoxy-substituted analogues retained cytotoxicity and offered increased aqueous solubility. acs.org
In another study focusing on naphthofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, the introduction of a 5'-chloro group on the naphthofuran ring was a key modification. researchgate.net The results indicated that having two electron-withdrawing groups, particularly at the 3',5'-position of the N-phenyl ring, enhanced anticancer and NF-κB inhibitory activity. researchgate.net Specifically, the compound with a 5'-chloro group on the naphthofuran ring and a 3',5'-bis(trifluoromethyl)phenyl group on the N-phenyl ring showed outstanding cytotoxicity and NF-κB inhibitory activity. researchgate.net
The aminoindole scaffold itself has been identified as having potent activity against Plasmodium falciparum, the parasite responsible for malaria. asm.org Initial hits from high-throughput screening were optimized through medicinal chemistry, leading to analogues with significantly improved potency. asm.org
The table below summarizes key SAR findings for derivatives related to the this compound scaffold from various preclinical investigations.
| Scaffold/Series | Position of Variation | Substituent Effect on Activity | Target/Assay | Reference |
| Naphthofuran-carboxamides | 5'-position of naphthofuran | Chloro group was integral to the most active compounds. | NF-κB Inhibition, Cytotoxicity | researchgate.net |
| Naphthofuran-carboxamides | N-phenyl ring | 3',5'-bis(trifluoromethyl) substitution significantly increased activity. | NF-κB Inhibition, Cytotoxicity | researchgate.net |
| 6-Amino-seco-CI | Indole side chain | Single 5-methoxy was sufficient to maintain potency compared to trimethoxy. | Cytotoxicity (AA8 cells) | acs.org |
| 6-Amino-seco-CI | Indole side chain | Dimethylaminoethoxy substitution retained potency and increased solubility. | Cytotoxicity (AA8 cells) | acs.org |
| Isatin Derivatives | 5-position | Halogenation (e.g., Chloro) was found to enhance antibacterial activity. | Antibacterial Activity | nih.gov |
| Aminoindoles | General Scaffold | Medicinal chemistry optimization led to analogues with ~30 nM IC₅₀. | P. falciparum viability | asm.org |
These preclinical SAR studies underscore the importance of the 5-chloro substitution and highlight how modifications at other positions on the indoline ring system and its substituents can be systematically tuned to enhance biological activity against various therapeutic targets.
Biological Target Identification and Validation in the Context of 5 Chloro N Aminoindoline Research
Overview of Target Identification Strategies for Small Molecules
Drug discovery paradigms can be broadly divided into two major strategies: phenotypic screening and target-based screening. nih.govsciltp.com The choice of approach dictates when in the discovery process the molecular target of a compound is identified. pfizer.com
Phenotypic screening, also referred to as forward chemical genetics, involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired, observable effect or "phenotype" relevant to a disease state. pfizer.comcriver.com This approach is advantageous because it assesses compound activity in a physiologically relevant context from the outset, without preconceived notions about the molecular target. nih.govpfizer.com Historically, phenotypic screening has been highly successful in identifying first-in-class medicines because of its unbiased nature. nih.govtechnologynetworks.comovid.com
The primary challenge of this approach is the subsequent identification of the molecular target responsible for the observed phenotype, a crucial step known as target deconvolution. nih.govcriver.com For a compound like 5-Chloro-N-aminoindoline, a phenotypic screen might involve testing its effect on cancer cell proliferation, bacterial growth, or inflammatory responses. If the compound shows activity, the next essential step would be to determine which protein(s) it interacts with to cause that effect. creative-biolabs.com The indole (B1671886) scaffold, a core component of the indoline (B122111) structure, is found in many natural products initially discovered through phenotype-based screens. rsc.orgmdpi.com
In contrast, target-based screening, or reverse chemical genetics, begins with a specific, validated protein target hypothesized to be involved in a disease. nih.govsciltp.com Large libraries of compounds are then screened to find molecules that bind to and modulate the activity of this specific protein. nih.gov This hypothesis-driven approach became the dominant paradigm in drug discovery with the advent of genomics and high-throughput screening technologies. sciltp.compfizer.com
While this method is highly efficient and rational, its success is contingent on the initial hypothesis about the target's role in the disease being correct. sciltp.com If this compound were to be evaluated using this approach, researchers would first select a specific target, for example, a particular kinase or receptor implicated in a disease, and then test the compound's ability to directly inhibit or activate it. researchgate.netnih.gov Research on other indole and indoline derivatives has often employed target-based approaches, designing compounds to be potent and selective antagonists for specific receptors, such as the α1A-adrenoceptor. acs.org
| Feature | Phenotypic Screening | Target-Based Screening |
|---|---|---|
| Starting Point | Disease-relevant biological system (e.g., cells, organism). pfizer.com | Hypothesized molecular target (e.g., a specific protein). nih.gov |
| Primary Goal | Identify compounds that produce a desired biological effect (phenotype). criver.com | Identify compounds that modulate a specific target. sciltp.com |
| Target Knowledge | Target is unknown at the start and identified after screening ("target deconvolution"). nih.gov | Target is known and validated before screening. nih.gov |
| Advantages | Unbiased; higher success for first-in-class drugs; ensures cell permeability and activity in a biological context. nih.govtechnologynetworks.com | Rational and efficient; straightforward mechanism of action; easier lead optimization. sciltp.com |
| Disadvantages | Target identification can be complex and resource-intensive. criver.comtechnologynetworks.com | Success depends on the validity of the target hypothesis; may miss novel mechanisms. nih.gov |
Direct Biochemical Methods for Target Identification
Direct biochemical methods provide the most straightforward path to identifying proteins that physically interact with a small molecule. nih.gov These techniques typically involve using the small molecule as a "bait" to capture its binding partners from a complex biological sample like a cell lysate. rsc.org
Affinity chromatography is a classic and widely used technique for target identification. acs.orgnih.govtandfonline.com The process involves chemically modifying the small molecule of interest, such as this compound, to attach it to a solid support like agarose (B213101) beads, creating an affinity matrix. rsc.orgtandfonline.com This matrix is then incubated with a cell lysate, allowing the target protein(s) to bind to the immobilized compound. rsc.org After washing away non-specifically bound proteins, the target proteins are eluted and identified, typically using mass spectrometry. rsc.org
A significant challenge is the need for chemical modification, which requires knowledge of the molecule's structure-activity relationship (SAR) to ensure that the attachment of a linker does not disrupt its biological activity. acs.orgscispace.com
To improve the capture of weak or transient interactions, this method is often enhanced through photo-affinity labeling (PAL) . scispace.comnih.gov In this approach, the small molecule probe is synthesized with two key additions: a photoreactive group (like a diazirine or benzophenone) and a reporter tag (like biotin). scispace.comtandfonline.comnih.gov The probe is incubated with the biological sample, and upon exposure to UV light, the photoreactive group is activated, forming a permanent covalent bond with any nearby binding proteins. scispace.comcreative-biolabs.com The biotin (B1667282) tag then allows for the efficient isolation of the probe-protein complex for subsequent identification. nih.gov
Chemical proteomics combines small-molecule probes with advanced mass spectrometry-based proteomics to identify drug-protein interactions on a proteome-wide scale. mdpi.comtandfonline.comtandfonline.com This powerful methodology allows for the unbiased identification of targets within a complex biological matrix. mdpi.com
One prominent chemical proteomics strategy is Activity-Based Protein Profiling (ABPP) . ABPP utilizes active site-directed chemical probes that covalently bind to specific families of enzymes, allowing for the profiling of their functional state. acs.orgnih.gov While not a direct method for identifying the target of an unrelated compound like this compound, it can be used in a competitive format. In this setup, a biological sample is pre-incubated with this compound before the addition of a broad-spectrum activity-based probe. If the compound binds to a target enzyme, it will block the binding of the probe, leading to a decrease in its signal, which can be quantified by mass spectrometry to reveal the target. tandfonline.com
Another powerful quantitative proteomics technique is Stable Isotope Labeling by Amino acids in Cell culture (SILAC) . nih.govcreative-proteomics.com In a SILAC experiment for target identification, two populations of cells are cultured: one in media with normal ("light") amino acids and another with media containing heavy isotope-labeled ("heavy") amino acids. creative-proteomics.comresearchgate.net The lysate from one population is incubated with the affinity-tagged small molecule (e.g., biotinylated this compound), while the other is used as a control. nih.gov The samples are then combined, the bait-protein complexes are purified, and the proteins are identified and quantified by mass spectrometry. nih.gov True binding partners will show a high ratio of heavy to light signal, effectively distinguishing them from non-specific binders that are present in equal amounts in both populations. nih.gov
Computational Inference and In Silico Target Prediction
The initial step in understanding the pharmacological potential of a novel compound like this compound involves identifying its likely biological targets. arxiv.org Computer-aided or in silico methods are pivotal in this early phase, as they allow for rapid and cost-effective screening of a compound against vast libraries of biological macromolecules to generate testable hypotheses. nih.govresearchgate.net These predictive methods primarily leverage the three-dimensional structure of the small molecule to infer its potential binding partners. nih.gov
Commonly employed in silico approaches for this compound would include molecular docking and pharmacophore fitting. nih.gov Molecular docking simulations would virtually place the this compound molecule into the binding sites of thousands of known protein structures, calculating the binding affinity for each. nih.gov This could reveal potential interactions with target families such as kinases, proteases, or G-protein coupled receptors (GPCRs). Another strategy, pharmacophore modeling, identifies the essential spatial arrangement of chemical features in this compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for binding to a target. This pharmacophore can then be used to search for proteins that have binding sites complementary to this arrangement. nih.gov
Furthermore, machine learning algorithms and similarity-based methods can compare this compound to extensive databases of compounds with known biological activities. nih.govmdpi.com By identifying structurally similar molecules, these methods can infer that this compound may share targets with its known chemical relatives. nih.gov These computational predictions result in a prioritized list of potential targets for subsequent experimental validation. researchgate.net
Table 1: In Silico Target Prediction Methodologies for this compound
| Method | Principle | Predicted Information | Example Application |
|---|---|---|---|
| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a macromolecule (receptor) to predict binding conformation and affinity. nih.gov | Binding pose, binding energy score, potential protein targets. | Screening this compound against a library of kinase crystal structures to identify potential kinase inhibition. |
| Pharmacophore Modeling | Identifies the 3D arrangement of steric and electronic features of this compound necessary for biological activity. nih.gov | Essential chemical features, spatial relationships, potential receptor models. | Creating a pharmacophore model to search databases for proteins that can accommodate the compound's key features. |
| Ligand-Based Similarity Search | Compares the chemical structure of this compound to databases of compounds with known targets, based on the principle that similar molecules have similar biological activities. nih.gov | List of potential targets based on known activities of structurally similar compounds. | Identifying known targets of other chloro-indoline derivatives to hypothesize potential targets for this compound. |
| Machine Learning | Utilizes algorithms trained on large datasets of compound-target interactions to predict the activity of a new molecule. mdpi.com | Probability of interaction with various targets, potential for off-target effects. frontiersin.org | Using a Random Forest classifier to predict the likelihood of this compound inhibiting various kinase families. mdpi.com |
Target Validation Methodologies
Following the generation of a list of putative targets from in silico predictions, a rigorous experimental validation process is essential to confirm these hypotheses. This process involves assessing the target's suitability for therapeutic intervention and developing specific assays to measure the compound's effect.
Druggability is the likelihood that a biological target's function can be modulated by a drug-like small molecule, such as this compound. biorxiv.org A crucial aspect of this assessment is the analysis of the target's ligand-binding site. nih.gov A target is generally considered "druggable" if it possesses a well-defined pocket or cavity where a small molecule can bind with high affinity and specificity. nih.govnih.gov
For the high-priority targets of this compound predicted computationally, a druggability assessment would be performed. This involves using computational tools to analyze the geometric and physicochemical properties of the binding pocket, such as its size, shape, curvature, and hydrophobicity. nih.govrsc.org A pocket that is too shallow, too exposed to solvent, or lacks features for specific interactions is considered less druggable. This assessment helps to prioritize which of the computationally predicted targets are most likely to be viable for a drug discovery program before committing significant resources. biorxiv.orgnih.gov
Once a target is deemed druggable, the next step is to develop robust assays to experimentally measure the interaction between the target and this compound. danaher.com This involves both biochemical and cell-based assays.
Biochemical assays utilize purified components in a cell-free environment to directly quantify the compound's effect on its target. celtarys.com For instance, if the predicted target is an enzyme, an enzymatic assay would be developed to measure how this compound inhibits or activates its activity. irbm.com Binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), could directly measure the binding affinity and kinetics between the compound and the purified target protein. celtarys.com
Cellular assays are subsequently developed to determine if the compound's activity observed in biochemical assays translates to a functional response within a living cell. celtarys.comirbm.com These assays are critical for understanding a compound's ability to cross the cell membrane and engage its target in a more physiologically relevant context. celtarys.com Examples include reporter gene assays to measure changes in transcription, immunoassays to detect modulation of signaling pathways (e.g., protein phosphorylation), or cell proliferation assays to assess downstream functional outcomes. irbm.com
A critical aspect of target validation is to unequivocally demonstrate that the biological effect of this compound is a direct consequence of its interaction with the intended target (on-target effect). nih.gov It is equally important to identify any unintended interactions with other proteins (off-target effects), which can lead to toxicity or provide opportunities for drug repurposing. frontiersin.orgresearchgate.net
To confirm on-target engagement, genetic methods are often employed. slideshare.net For example, using CRISPR/Cas9 or RNA interference (RNAi) to knock out or knock down the expression of the putative target protein in cells. slideshare.netscilifelab.se If the cellular response to this compound is significantly reduced or eliminated in these modified cells, it provides strong evidence that the compound acts through that specific target. nih.gov
Investigation of Molecular Pathways and Mechanisms of Action
After a primary target has been validated, the focus shifts to understanding the broader biological consequences of its modulation by this compound. This involves elucidating the compound's mechanism of action by investigating the molecular pathways and cellular networks it affects. frontiersin.org
"Omics" technologies are powerful tools for this purpose, providing a global, unbiased view of cellular changes upon treatment with the compound. omicstutorials.combiobide.com
Transcriptomics (e.g., RNA-sequencing) reveals changes in gene expression, indicating which signaling pathways and biological processes are activated or suppressed by this compound. mdpi.com
Proteomics analyzes changes in the levels and post-translational modifications (like phosphorylation) of thousands of proteins, offering direct insight into the functional consequences of target engagement. biobide.com
Metabolomics studies the profile of small-molecule metabolites, providing a functional readout of the cellular metabolic state and how it is altered by the compound. omicstutorials.com
By integrating data from these omics approaches, researchers can construct a comprehensive model of how this compound's interaction with its target leads to a cascade of downstream molecular events, ultimately producing a cellular phenotype. frontiersin.orgnih.gov This deep mechanistic understanding is vital for the continued development of the compound as a potential therapeutic agent. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Computational Chemistry Approaches for 5 Chloro N Aminoindoline Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on the principles of quantum mechanics. rsc.org These methods solve the electronic Schrödinger equation to determine a molecule's energy, electron distribution, and other electronic properties. wikipedia.org For 5-Chloro-N-aminoindoline, such calculations would elucidate how the chloro and N-amino substituents influence the electronic landscape of the indoline (B122111) core.
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for investigating the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency. nrel.gov Studies on related indole (B1671886) derivatives often employ DFT methods, such as the B3LYP functional, to calculate optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. researchgate.netscirp.orgnih.gov
For this compound, DFT calculations would reveal the interplay between the electron-withdrawing inductive effect of the chlorine atom and the potential electron-donating effects of the amino groups. This analysis helps in predicting the molecule's reactivity, stability, and the most likely sites for electrophilic or nucleophilic attack. scirp.org
Table 1: Key Molecular Properties Calculable by DFT
| Property | Description | Relevance to this compound |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, angles). | Provides the most stable structure for further analysis. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. |
| Electron Density Distribution | The probability of finding an electron at any given point around the molecule. | Shows how electron density is shared or polarized across the molecule due to substituents. |
| Mulliken Charges | Calculated partial charges on each atom in the molecule. | Helps identify electropositive and electronegative centers, predicting sites for intermolecular interactions. |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | Aids in the interpretation of experimental spectroscopic data for structural confirmation. researchgate.net |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. wikipedia.org While often less accurate than DFT for many applications due to its handling of electron correlation, it serves as a foundational method and a starting point for more complex, highly accurate post-Hartree-Fock calculations. researchgate.netgoogle.com
For indole and its derivatives, ab initio methods have been used alongside DFT to calculate molecular structures and vibrational spectra. researchgate.netgoogle.com Comparing results from both methods can provide a more robust understanding of a molecule's properties. For this compound, an ab initio approach would provide a fundamental, theory-based prediction of its electronic structure to compare against DFT results and experimental findings.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govd-nb.info The process involves sampling various conformations of the ligand within the protein's binding site and then ranking them using a scoring function. nih.gov
A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between a ligand and its protein target. nih.govnih.gov This is often expressed as a binding energy score or as a dissociation constant (K_d). While these scores are predictive, they are invaluable for ranking potential ligands before undertaking more resource-intensive experimental assays.
As a case study, the related compound 5-chloroindole (B142107) was investigated for its ability to bind to the nuclear receptor Nurr1. nih.govbiorxiv.org Experimental measurements using MicroScale Thermophoresis (MST) determined its binding affinity.
Table 2: Experimental Binding Affinity of 5-Chloroindole with Nurr1 Receptor
| Compound | Target Protein | Binding Affinity (K_D) | Method |
|---|
This data is for the analog 5-chloroindole and serves as an example of the type of data generated in ligand-protein binding studies.
For this compound, docking studies against a specific protein target would predict its binding energy and preferred binding pose, providing a first-pass assessment of its potential inhibitory or agonistic activity.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions between the ligand and the amino acid residues in the protein's active site. nih.gov These interactions can include:
Hydrogen Bonds: Crucial for specificity and binding strength.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
Pi-Pi Stacking: Interactions between aromatic rings.
Halogen Bonds: Interactions involving the chlorine atom.
By visualizing the docked pose of this compound, researchers could identify key residues it interacts with. Understanding these patterns is critical, especially if the protein is an enzyme, as interactions with catalytically important residues can directly explain how the ligand modulates the enzyme's activity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. geetaraibhu.org This approach is used to assess the stability of a ligand within a binding pocket and to analyze the conformational changes in both the ligand and the protein upon binding. frontiersin.orgnih.gov
For a this compound-protein complex identified through docking, an MD simulation would reveal how stable this interaction is over a period of nanoseconds or longer. uni-tuebingen.de Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. frontiersin.org These simulations provide a more realistic and powerful assessment of the binding event than static docking alone.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Chloroindole |
QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.com The fundamental principle is that variations in the structural or physicochemical properties of a molecule are responsible for the changes in its biological effects. nih.gov For this compound, QSAR studies can elucidate the key molecular features that govern its activity, enabling the prediction of the potency of new, unsynthesized derivatives.
The process involves developing a mathematical model that relates numerical descriptors of the molecules (representing their structural, electronic, or steric properties) to their measured biological activity, such as an IC₅₀ value. nih.govnih.gov These descriptors can include parameters like molecular weight, lipophilicity (log P), molar refractivity (MR), and electronic parameters derived from quantum chemical calculations. nih.govwalisongo.ac.id
For instance, a QSAR study on a series of related heterocyclic compounds, such as 5-substituted 8-hydroxyquinolines, revealed that antiplaque activity was correlated with molar refractivity, log P, and electronic parameters. nih.gov The study found that smaller, lipophilic, and electron-withdrawing substituents at the 5-position could enhance activity, a principle that could be analogously investigated for this compound derivatives. nih.gov Multiple Linear Regression (MLR) and other machine learning algorithms like Genetic Function Algorithm (GFA) are often used to build these predictive models. nih.govchemmethod.com A successful QSAR model, validated through internal and external statistical tests, can then be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to be most active, thereby saving significant time and resources. nih.govnih.gov
Table 1: Example of Descriptors Used in QSAR Models for Heterocyclic Compounds
| Descriptor Type | Specific Descriptor Examples | Potential Influence on Activity |
| Steric | Molar Refractivity (MR), Molecular Weight (MW) | Relates to the size and shape of the molecule and how it fits into a binding site. |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Net Atomic Charges | Governs electrostatic interactions, reaction tendencies, and hydrogen bonding capacity. |
| Hydrophobic | Log P (Partition Coefficient) | Affects the molecule's ability to cross cell membranes and interact with hydrophobic pockets in a target protein. |
| Topological | Kappa Indices, Connectivity Indices | Describes the branching and connectivity of atoms within the molecule. |
This table illustrates common descriptor types used in QSAR studies. The specific descriptors for a this compound model would be determined through the model development process.
De Novo Design and Virtual Screening of Novel Indoline Analogues
While QSAR helps in optimizing existing scaffolds, de novo design and virtual screening are powerful tools for discovering entirely new molecular architectures. acs.orgfrontiersin.org These methods are instrumental in exploring a vast chemical space to identify novel indoline analogues with desired biological activities.
Virtual Screening is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comjetir.org In a structure-based approach, a 3D model of the target protein is used. A docking algorithm then predicts how each molecule in the virtual library fits into the binding site of the target and scores the quality of this interaction. jetir.org This allows for the rapid evaluation of millions of compounds, prioritizing a manageable number for experimental testing. For example, virtual screening has been successfully used to identify novel indole acylguanidines as potent inhibitors of β-secretase (BACE1), a key target in Alzheimer's disease. mdpi.comresearchgate.net A similar workflow could be applied to a target of interest for this compound to discover new active scaffolds.
De Novo Design , on the other hand, involves building novel molecules from scratch, atom by atom or fragment by fragment, directly within the binding site of a target protein. nih.govu-tokyo.ac.jp This approach is not limited by existing chemical libraries and can generate unique molecular structures tailored to the specific geometry and chemical environment of the target's active site. rsc.org Computational programs can place molecular fragments in favorable positions within the binding pocket and then link them together to form a coherent molecule. This method has been used to design novel protein-binding molecules with high affinity and specificity. nih.gov For this compound, de novo design could generate innovative analogues with optimized interactions and potentially new intellectual property.
Table 2: Comparison of Virtual Screening and De Novo Design
| Feature | Virtual Screening | De Novo Design |
| Starting Point | Large libraries of existing virtual compounds. frontiersin.org | Fragments or atoms assembled within a target's binding site. nih.gov |
| Goal | Identify promising "hits" from a pre-existing chemical space. mdpi.com | Generate novel, previously non-existent molecular structures. u-tokyo.ac.jp |
| Primary Advantage | High-throughput capability to screen vast numbers of compounds quickly. | Potential for high novelty and perfect complementarity to the target site. |
| Key Challenge | Limited by the diversity of the compound library being screened. | Ensuring the designed molecules are synthetically feasible. u-tokyo.ac.jp |
Application of Artificial Intelligence (AI) and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing predictive modeling and enabling the automated design of novel compounds. springernature.comnih.gov These technologies go beyond traditional QSAR by using more complex algorithms, such as deep neural networks (DNNs), to learn from vast datasets and identify intricate structure-activity relationships. nih.govmdpi.com
In the context of this compound research, AI can be applied in several ways:
Predictive Modeling: AI models can be trained on experimental data to predict a wide range of properties for new indoline analogues, including biological activity, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity, even before they are synthesized. eisai.com This allows researchers to prioritize candidates that are more likely to have favorable drug-like properties.
Generative Models: A significant advancement is the use of generative AI models, which can design new molecules from the ground up. mdpi.comresearchgate.net These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on a database of known molecules and then instructed to generate novel structures that are predicted to be active against a specific target. nih.gov This accelerates the creative process of designing new drug candidates. eisai.com
Automated Synthesis Planning: AI is also being developed to assist in planning the chemical synthesis of designed compounds. researchgate.net By analyzing known chemical reactions, these tools can propose viable synthetic routes for novel molecules, bridging the gap between computational design and laboratory reality.
The integration of AI into the design-make-test-analyze (DMTA) cycle creates a more efficient and intelligent workflow. springernature.com AI proposes novel indoline analogues, which are then synthesized and tested. The new experimental data is fed back into the AI model, further refining its predictive power and leading to better designs in the next iteration. eisai.com This iterative process holds the potential to significantly shorten the timeline and reduce the costs associated with discovering new medicines based on the this compound scaffold. ontosight.ai
Lead Optimization Strategies for 5 Chloro N Aminoindoline Analogues
Principles of Hit-to-Lead and Lead Optimization Processes
The journey from an initial "hit" to a "lead" and finally to a drug candidate is a multi-step process guided by a set of established principles. The hit-to-lead (H2L) or lead generation phase focuses on evaluating initial screening hits and performing limited optimization to identify promising lead compounds. wikipedia.org This stage aims to refine the initial hits, which often have micromolar affinities for their target, into more potent compounds with nanomolar affinities. wikipedia.org The process involves confirming the activity of the hits, exploring the initial structure-activity relationship (SAR), and improving properties like metabolic stability and selectivity. wikipedia.org
Once a lead compound is identified, the lead optimization (LO) phase commences. oncodesign-services.com This is a more extensive process aimed at fine-tuning the properties of the lead to produce a preclinical candidate. axxam.com The ultimate goal of lead optimization is to achieve an optimal balance of potency, target selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and safety. upmbiomedicals.com This is typically achieved through iterative cycles of designing, synthesizing, and testing new analogues to build a comprehensive understanding of the SAR. universiteitleiden.nl
For 5-Chloro-N-aminoindoline analogues, the hit-to-lead process would involve confirming their biological activity and initiating preliminary structural modifications to understand the initial SAR. The subsequent lead optimization phase would then systematically address any liabilities in terms of potency, selectivity, or ADME properties through the strategies outlined below.
Strategies for Improving Potency and Selectivity
Improving potency and selectivity are paramount during lead optimization. Potency refers to the concentration of a drug required to elicit a specific biological effect, while selectivity is the drug's ability to interact with its intended target over other targets in the body, thereby reducing the potential for off-target side effects. numberanalytics.comjove.com
Strategies to enhance potency often involve optimizing the interactions between the ligand and its target protein. numberanalytics.com This can be achieved by introducing or modifying functional groups to form stronger or additional hydrogen bonds, hydrophobic interactions, or ionic bonds. For instance, in a series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives, which are structurally related to this compound, the introduction of a 1,2-dihydroxyethyl group on the phenyl ring led to a compound with an IC50 of 0.90 microM against human liver glycogen (B147801) phosphorylase a. nih.gov This suggests that the dihydroxyethyl moiety likely forms key interactions within the enzyme's active site, enhancing potency.
Improving selectivity involves exploiting the differences between the target and off-target proteins. nih.gov This can be achieved through several strategies:
Shape Complementarity: Modifying the ligand's shape to fit snugly into the target's binding pocket while clashing with the binding sites of off-target proteins.
Electrostatic Optimization: Tailoring the charge distribution of the ligand to be complementary to the electrostatic potential of the target's active site. nih.gov
Conformational Constraint: Introducing rigid elements into the ligand's structure can pre-organize it into the bioactive conformation for the intended target, which may not be favorable for binding to off-target proteins. nih.gov
For this compound analogues, a strategy to improve selectivity could involve introducing bulky substituents that are accommodated by the target's binding site but create steric clashes with the binding sites of related off-target proteins.
Structural Modification Techniques for Enhanced Properties
Rational drug design relies on an understanding of the relationship between a molecule's structure and its biological activity (SAR). fiveable.meparssilico.com By systematically modifying different parts of the this compound scaffold and assessing the impact on activity, a detailed SAR map can be constructed. This information then guides the design of new analogues with improved properties. pharmacologymentor.com
For example, in a series of 6-amino-seco-cyclopropylindole (seco-CI) compounds, which share a structural relationship with this compound, it was found that a single 5-methoxy group on the indole (B1671886) minor groove binding unit was sufficient to maintain potent cytotoxicity. acs.org This insight allows chemists to focus on modifying other parts of the molecule while retaining this key feature.
A hypothetical SAR study on this compound analogues might explore substitutions at various positions of the indoline (B122111) ring and the N-amino group. The findings could be tabulated to guide further design, as illustrated in the hypothetical table below.
Hypothetical SAR Data for this compound Analogues
| Analogue | Modification | Potency (IC50, nM) | Selectivity (Fold vs. Off-target) |
|---|---|---|---|
| Parent | This compound | 500 | 10 |
| Analogue 1 | Methylation of N-amino group | 250 | 15 |
| Analogue 2 | Acetylation of N-amino group | 100 | 50 |
| Analogue 3 | Phenyl substitution on N-amino group | 75 | 30 |
| Analogue 4 | Addition of a hydroxyl group at C-6 | 400 | 12 |
This data would suggest that acylation of the N-amino group is a promising strategy for improving both potency and selectivity.
Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse but structurally related compounds, known as a chemical library. niscpr.res.inwikipedia.org This approach allows for a broad exploration of the chemical space around the this compound scaffold. slideshare.netijpsonline.comjetir.org By reacting a set of building blocks in various combinations, a library of analogues can be synthesized and screened to identify compounds with superior properties. wikipedia.org
For instance, a combinatorial library of this compound analogues could be generated by reacting the core scaffold with a diverse set of carboxylic acids or sulfonyl chlorides to create a library of amides and sulfonamides, respectively. This would allow for a rapid assessment of the impact of different substituents on the N-amino group on the compound's biological activity.
Fragment-Based Drug Design (FBDD) Integration
Fragment-based drug design (FBDD) is an alternative approach to hit identification and lead optimization. wikipedia.orgopenaccessjournals.com It involves screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. openaccessjournals.com Once a binding fragment is identified, it can be "grown" or linked with other fragments to generate a more potent lead compound. nih.govfrontiersin.orgnih.gov
If a fragment is identified that binds to a specific sub-pocket of the target protein, this fragment could be incorporated into the this compound scaffold. For example, if a small heterocyclic fragment is found to bind to a region adjacent to the main binding site of the this compound core, a new analogue could be synthesized that links the two moieties, potentially leading to a significant increase in potency. The "Rule of Three" is often used to guide the selection of fragments, which suggests they should have a molecular weight of less than 300 Da, a ClogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors. wikipedia.org
Computational Guidance in Lead Optimization
Computational chemistry plays an increasingly vital role in modern drug discovery, providing valuable insights that can guide and accelerate the lead optimization process. acs.orgnumberanalytics.comnih.gov Various computational methods can be employed to predict the properties of designed analogues before their synthesis, saving time and resources. chemrxiv.org
Key computational techniques include:
Molecular Docking: This method predicts the preferred binding orientation of a ligand to its target protein and estimates the binding affinity. numberanalytics.com It can be used to prioritize which this compound analogues to synthesize.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. pharmacologymentor.comnumberanalytics.com Once a reliable QSAR model is developed for the this compound series, it can be used to predict the activity of virtual compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of the interaction and the role of specific residues. numberanalytics.com
For example, molecular docking could be used to predict how different substituents on the this compound scaffold would interact with the target's binding site, helping to rationalize the observed SAR and design new analogues with improved binding.
In silico Prediction and Optimization of Metabolic Stability
The metabolic stability of a drug candidate significantly influences its pharmacokinetic profile, including its half-life and bioavailability. if-pan.krakow.plsrce.hr High metabolic instability can lead to rapid clearance from the body, reducing the drug's efficacy. srce.hr Early assessment of metabolic liabilities using computational, or in silico, methods allows for the strategic modification of a compound's structure to improve its stability. pensoft.net
In silico metabolism prediction tools leverage knowledge-based systems and machine learning algorithms to identify potential sites of metabolism, often called "metabolic soft spots". pensoft.netnih.gov These tools analyze the chemical structure of a compound and, based on vast databases of known metabolic reactions, predict which parts of the molecule are most susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes. nih.govnih.gov For a this compound analogue, potential metabolic soft spots could include the aromatic rings (susceptible to hydroxylation) and the N-amino group.
Once potential metabolic hotspots are identified, several strategies can be employed to optimize metabolic stability:
Blocking Metabolic Sites: Introducing a chemically inert group, such as a fluorine or chlorine atom, at or near a predicted site of metabolism can sterically hinder or electronically deactivate the position, preventing enzymatic action. researchgate.net For example, if the indole ring is predicted to be a site of hydroxylation, strategic placement of a halogen could block this pathway.
Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere—a substituent with similar physical or chemical properties that produces broadly similar biological effects—can improve stability. biosolveit.de For instance, a labile methyl group could be replaced with a trifluoromethyl group.
Conformational Shielding: Modifying the molecule to adopt a conformation that shields the labile site from metabolic enzymes can also enhance stability. researchgate.net
The effectiveness of these strategies is often evaluated by predicting key metabolic parameters for the newly designed analogues. Common in silico predicted parameters include intrinsic clearance (CLint) and half-life (t1/2). if-pan.krakow.plresearchgate.net A lower predicted CLint and a longer t1/2 generally indicate improved metabolic stability. srce.hr
Below is a hypothetical data table illustrating how in silico predictions might guide the optimization of this compound analogues.
| Compound ID | Modification from Parent Structure | Predicted Site of Metabolism (Primary) | Predicted Intrinsic Clearance (CLint) (µL/min/mg) | Predicted Half-Life (t1/2) (min) |
| Parent | This compound | Indole C-7 | 150 | 15 |
| Analogue 1 | Introduction of Fluoro at Indole C-7 | Indole C-4 | 85 | 35 |
| Analogue 2 | Replacement of N-amino with N-methylamino | Phenyl Ring | 110 | 25 |
| Analogue 3 | Introduction of Fluoro at Indole C-7 & C-4 | Phenyl Ring | 40 | 90 |
This table contains illustrative data and does not represent actual experimental results.
Multi-Parameter Optimization Approaches
While enhancing metabolic stability is crucial, it is only one piece of the puzzle. A successful drug candidate must possess a balance of multiple properties, including high potency, selectivity against off-targets, appropriate physicochemical properties (e.g., solubility, permeability), and a clean safety profile. nih.govdrugdiscoverynews.com Focusing on a single parameter in isolation often leads to detrimental effects on others; for example, modifications that improve stability might decrease potency or increase toxicity. optibrium.com
For this compound analogues, an MPO approach would involve:
Defining a Desired Profile: Establishing target criteria for each key property (e.g., IC50 < 10 nM, CLint < 50 µL/min/mg, logP 2-3, TPSA < 90 Ų). nih.gov
In Silico Profiling: Using computational models to predict a wide range of ADME (Absorption, Distribution, Metabolism, Excretion) and physicochemical properties for each designed analogue. nih.gov
Scoring and Ranking: Applying a desirability score or other MPO algorithm to rank compounds based on how well they fit the ideal profile. nih.gov This helps prioritize which analogues to synthesize and test experimentally.
A common MPO strategy is the Central Nervous System Multi-Parameter Optimization (CNS MPO) score, which is particularly relevant if the target is within the brain. It combines predictions for properties like lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and pKa to estimate the likelihood of a compound crossing the blood-brain barrier. nih.gov
The following interactive data table provides a hypothetical example of an MPO assessment for a series of this compound analogues.
| Compound ID | Potency (IC50, nM) | Metabolic Stability (Predicted t1/2, min) | Lipophilicity (cLogP) | TPSA (Ų) | Overall MPO Score (0-1) |
| Parent | 25 | 15 | 2.8 | 65 | 0.45 |
| Analogue A | 5 | 12 | 3.5 | 65 | 0.50 |
| Analogue B | 40 | 90 | 2.5 | 75 | 0.70 |
| Analogue C | 8 | 85 | 2.7 | 72 | 0.92 |
This table contains illustrative data and does not represent actual experimental results. The MPO score is a composite representation of the balance of properties.
Through these iterative cycles of in silico prediction and multi-parameter optimization, the design of this compound analogues can be efficiently guided toward preclinical candidates with a high probability of success. optibrium.com
Preclinical Pharmacological Investigations of 5 Chloro N Aminoindoline Derivatives
In Vitro Pharmacological Characterization
The in vitro pharmacological assessment of 5-Chloro-N-aminoindoline derivatives involves a series of laboratory-based experiments designed to identify and characterize their biological activity at a cellular and molecular level. These assays are fundamental in early-stage drug discovery to determine the potential of a compound before advancing to in vivo studies.
Cell-based assays are crucial for evaluating the biological effects of this compound derivatives in a biologically relevant context. bmglabtech.com These assays measure various cellular responses, including cell viability, proliferation, and the inhibition of specific pathological processes. bmglabtech.com
Derivatives of 5-chloroindole (B142107) have been investigated for their antiproliferative activity against various human cancer cell lines. For instance, novel N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives containing the 5-chloro substitution were evaluated for their ability to inhibit the growth of four different carcinoma cell lines. nih.gov The results, expressed as GI₅₀ values (the concentration causing 50% growth inhibition), demonstrated that the activity of these compounds is influenced by the substitution pattern on the aromatic ring. nih.gov Specifically, aromatic derivatives were generally more active than heterocyclic or aliphatic ones. nih.gov
In the field of neurodegenerative diseases, aminoindole carboxamide derivatives have been synthesized and evaluated for their ability to prevent the aggregation of proteins like α-synuclein and tau, which are hallmarks of Parkinson's and Alzheimer's disease, respectively. nih.govresearchgate.net Studies comparing 4-aminoindole (B1269813) and 5-aminoindole (B14826) carboxamides found that the 4-aminoindole derivatives, including a 2-chloro-N-(1H-indol-4-yl)benzamide compound, were more effective at inhibiting the formation of α-synuclein fibrils. nih.gov These findings highlight the importance of the substitution position on the indole (B1671886) ring for biological activity.
Furthermore, some salicylanilides and carbamoylphenylcarbamates, which can include chloro-substituted aniline (B41778) moieties, have been screened for a wide spectrum of biological activities, including antimycobacterial, antibacterial, and antifungal effects. mdpi.com The minimum inhibitory concentration (MIC) is determined to quantify the potency of these compounds against various microbial strains. mdpi.com
Table 1: Antiproliferative Activity of 5-Chloro-N-Aryl Salicylamide Derivatives This table is interactive. You can sort and filter the data.
| Compound | Substituent (Ring C) | Cell Line | GI₅₀ (μM) | Source |
|---|---|---|---|---|
| Derivative 1 | p-hydroxyl | MCF-7 | > 50 | nih.gov |
| Derivative 2 | o-hydroxyl | MCF-7 | 23.1 - 37.8 | nih.gov |
| Derivative 3 | Aromatic | Caco2 | 16.5 | nih.gov |
| Derivative 4 | Aromatic | Various | < 50 | nih.gov |
Enzyme inhibition assays are employed to determine if a compound can selectively block the activity of a specific enzyme involved in a disease process. This targeted approach is a common strategy in drug development.
N-Aminoindoline derivatives have been identified as inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory pathway. nih.gov In a comparative in vitro study, a series of N-aminoindoline derivatives were evaluated, with one compound demonstrating the most potent inhibition of 5-LO. nih.gov
In another therapeutic area, derivatives based on a 7-chloro-9H-pyrimido[4,5-b]indole scaffold were investigated as inhibitors of Glycogen (B147801) synthase kinase-3β (GSK-3β), a key target in neurodegenerative diseases like Alzheimer's. mdpi.com A screening campaign identified a tofacitinib-derived compound as a GSK-3β inhibitor. Subsequent optimization focusing on the cyanoacetyl piperidine (B6355638) moiety led to the development of a derivative with an IC₅₀ value of 130 nM against GSK-3β. mdpi.com ATP competition assays confirmed that these compounds act by competing with ATP at the enzyme's binding site. mdpi.com
Table 2: Enzyme Inhibition by Chloro-Indole/Indoline (B122111) Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | Key Finding | Potency | Source |
|---|---|---|---|---|
| N-Aminoindoline | 5-Lipoxygenase (5-LO) | Compound 4 was most effective | Not specified | nih.gov |
| 7-chloro-9H-pyrimido[4,5-b]indole | Glycogen synthase kinase-3β (GSK-3β) | Successful rigidization approach | IC₅₀ = 130 nM | mdpi.com |
| 7-chloro-9H-pyrimido[4,5-b]indole | Glycogen synthase kinase-3β (GSK-3β) | ATP-competitive inhibition | IC₅₀ = 2.684 µM (at 100 µM ATP) | mdpi.com |
Receptor binding assays are used to measure the affinity of a compound for a specific receptor. nih.gov These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is added in increasing concentrations to see how effectively it displaces the radioligand, which allows for the calculation of its binding affinity (expressed as Kᵢ or IC₅₀). nih.govptfarm.pl
N-[(Imidazolin-2-yl)amino]indoline derivatives have been synthesized and tested for their binding affinities at α₁- and α₂-adrenoceptors, as well as imidazoline (B1206853) I₁ and I₂ receptors. ptfarm.pl These studies are conducted using membranes prepared from rat kidneys or brains. ptfarm.pl For example, the binding of [³H]clonidine is used to assess affinity for I₁ binding sites, while other specific radioligands are used for α-adrenoceptors and I₂ sites. ptfarm.pl
In other research, 5-chloroindole has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor. researchgate.net Radioligand binding studies showed that 5-chloroindole caused a small increase in the binding affinity of the agonist 5-HT but did not affect the affinity of the antagonist tropisetron. researchgate.net This indicates that it binds to a site on the receptor that is different from the agonist/antagonist binding site (an allosteric site) and enhances the receptor's response to agonists. researchgate.net
Table 3: Receptor Binding Affinity of Indoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Receptor Target | Assay Type | Finding | Source |
|---|---|---|---|---|
| N-[(Imidazolin-2-yl)amino]indolines | α₁-adrenoceptors | Radioligand binding | Characterized affinity | ptfarm.pl |
| N-[(Imidazolin-2-yl)amino]indolines | α₂-adrenoceptors | Radioligand binding | Characterized affinity | ptfarm.pl |
| N-[(Imidazolin-2-yl)amino]indolines | Imidazoline I₁/I₂ Receptors | Radioligand binding | Characterized affinity | ptfarm.pl |
| 5-Chloroindole | 5-HT₃ Receptor | Radioligand binding | Positive Allosteric Modulator | researchgate.net |
| N,N-diallyltryptamine analogs | Serotonin (B10506) Receptors | Radioligand binding | Most drugs bound to serotonin receptors | nih.gov |
In Vivo Proof-of-Concept Studies in Relevant Animal Models
In vivo proof-of-concept (PoC) studies are a critical step in preclinical development where a compound that has shown promise in vitro is tested in a living organism to see if it produces the desired therapeutic effect. nih.gov These studies are often conducted in animal models that mimic human diseases. nih.gov
A key area where aminoindole derivatives have shown significant promise is in the treatment of malaria. tandfonline.com The efficacy of these compounds is often tested in mice infected with Plasmodium berghei, a model for human malaria. The primary endpoint in these studies is the reduction in parasitemia (the percentage of red blood cells infected with the parasite).
A high-throughput screening of a large compound library identified an aminoindole derivative, Genz-644442, as a potent antiplasmodial agent. tandfonline.com This compound demonstrated high efficacy in mice infected with P. berghei, achieving a greater than 99% reduction in parasitemia. tandfonline.com Similarly, other 4-aminoquinoline (B48711) derivatives, a class to which this compound is related, have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro and significant efficacy in the P. berghei mouse model. mdpi.com
Table 4: In Vivo Antimalarial Efficacy of Aminoindole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Animal Model | Efficacy Endpoint | Result | Source |
|---|---|---|---|---|
| Genz-644442 | P. berghei-infected mice | Reduction in parasitaemia | >99% reduction | tandfonline.com |
| MG3 (4-amino-7-chloroquinoline derivative) | P. berghei-infected mice | In vivo activity | Confirmed effective | mdpi.com |
Understanding how a compound works in a biological system is crucial for its development. In vivo studies, complemented by in vitro experiments, help to elucidate these mechanisms of action.
For 5-chloro-substituted salicylamide derivatives showing antiproliferative activity, the mechanism was explored by examining their effect on the cell cycle. nih.gov Flow cytometry analysis revealed that these compounds could arrest the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. nih.gov Molecular docking studies further suggested that these compounds interfere with tubulin polymerization, a critical process for cell division. nih.gov
The mechanism for conformationally restricted retigabine (B32265) analogues, including indoline derivatives, was investigated using electrophysiology. These compounds were found to be potent activators of neuronal Kv7 channels, which play a role in controlling neuronal excitability. unibas.it
In the context of malaria, a primary mechanism of action for 4-aminoquinoline derivatives is the inhibition of hemozoin formation. mmv.org During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin (the "malaria pigment"). mmv.org Compounds like chloroquine (B1663885) and related derivatives are believed to accumulate in the parasite's food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death. mdpi.commmv.org
For derivatives acting on the central nervous system, such as the 5-HT₃ receptor modulator 5-chloroindole, the mechanism involves enhancing the function of specific ion channels. Electrophysiological recordings have shown that 5-chloroindole can potentiate responses mediated by the 5-HT₃ receptor and even reactivate receptors that have been desensitized by prolonged exposure to an agonist. researchgate.net
Preclinical Pharmacokinetic (PK) Considerations in Research Context
The preclinical pharmacokinetic profiles of this compound derivatives are a critical area of investigation, determining their potential as drug candidates. Studies on related chloro-indolinone and aminoindole structures provide valuable insights into the expected absorption, distribution, metabolism, and excretion (ADME) properties of this compound class.
In silico and in vitro ADME assays are instrumental in the early assessment of these derivatives. For instance, studies on similar compounds, such as 6-chloro-3-(2-chlorobenzylidene)indolin-2-one, have demonstrated high gastrointestinal absorption and a bioavailability of 0.55. frontiersin.org Such compounds have also been predicted to cross the blood-brain barrier, a significant factor for neurologically targeted therapies. frontiersin.org Furthermore, these derivatives are generally not substrates for P-glycoprotein, which is advantageous in overcoming multidrug resistance. frontiersin.org
The position of the chloro substituent on the indole ring can significantly influence pharmacokinetic properties. For example, in the development of the antimalarial drug cipargamin, replacing a 5'-bromo with a 5'-chloro moiety resulted in an optimal balance of potency and favorable pharmacokinetics. dovepress.com Additionally, the inclusion of 6-fluoro and 7-chloro substituents was a key modification to enhance metabolic stability and reduce clearance. dovepress.comnih.gov
The pharmacokinetic parameters of lead compounds are often evaluated in various animal models. For the aminoindole antimalarial candidate Genz-668764, pharmacokinetic studies were conducted in mice, rats, and cynomolgus monkeys to establish its profile across different species. asm.org These studies are essential for predicting human pharmacokinetics and designing first-in-human clinical trials.
Table 1: In Vitro ADME Properties of an Aminoindole Derivative (Genz-644442)
| Parameter | Result |
|---|---|
| Solubility | High |
| Membrane Permeability | High |
| Rat Liver Microsome Stability | Stable |
| Human Liver Microsome Stability | Stable |
| Rat Hepatocyte Stability | Stable |
| Human Hepatocyte Stability | Stable |
| CYP450 Isozyme Inhibition (IC50) | >5 µM |
Data sourced from a study on aminoindole analogs against Plasmodium falciparum. asm.org
Table 2: Predicted Pharmacokinetic Properties of Chloro Indolinone Derivatives
| Property | Compound C1 | Compound C2 |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | High |
| Bioavailability Score | 0.55 | 0.55 |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes |
| P-glycoprotein Substrate | No | No |
| CYP1A2 inhibitor | Yes | Yes |
| CYP2C19 inhibitor | Yes | Yes |
| CYP2C9 inhibitor | Yes | Yes |
C1: (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one, C2: (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one. Data from SwissADME analysis. frontiersin.org
Immunomodulatory Effects and Pathway Modulation Studies
This compound derivatives are being investigated for their potential to modulate the immune system and influence cellular signaling pathways. This research is particularly relevant in the context of cancer and inflammatory diseases.
One of the key mechanisms through which indole derivatives can exert immunomodulatory effects is by targeting specific cellular pathways. For example, certain 5-chloro-indole-2-carboxylate derivatives have been shown to be potent inhibitors of mutant EGFR and BRAF pathways, which are often over-activated in various cancers. mdpi.com The inhibition of these pathways can lead to a reduction in tumor cell proliferation. mdpi.com
The immunomodulatory properties of some compounds are linked to their ability to modulate cytokine production and T-cell co-stimulation. google.com While direct studies on this compound are limited, related immunomodulatory drugs (IMiDs) are known to have pleiotropic effects on a wide range of immune cells, including the activation of natural killer (NK) cells and the inhibition of B cells and monocytes. google.com
Furthermore, indole derivatives have been explored for their impact on inflammatory pathways. For instance, some diterpenes and their derivatives have been found to exert anti-inflammatory effects by acting on NLRP3 inflammasome pathways. frontiersin.org Colchicine, another compound with an indole-like structure, is known to inhibit NLRP3 inflammasome activation, which is a key process in inflammation. probes-drugs.org
The modulation of serotonin receptors is another area of interest. 5-chloroindole has been identified as a potent positive allosteric modulator of the 5-HT3 receptor, a ligand-gated ion channel. researchgate.net This modulation can influence neuronal signaling and may have implications for conditions where the 5-HT3 receptor plays a role.
In the context of cancer immunotherapy, small molecules that can modify the immune response in the tumor microenvironment are of great interest. researchgate.net Indoleamine-2,3-dioxygenase (IDO) inhibitors, for example, represent a class of immunomodulatory agents, and the indole structure is a key feature of these compounds. researchgate.net
Table 3: Pathway Modulation by 5-Chloro-Indole-2-Carboxylate Derivatives
| Compound | Target Pathway | IC50 (nM) |
|---|---|---|
| 3a | EGFR | 75 |
| 3b | EGFR | 72 |
| 3c | EGFR | 81 |
| 3d | EGFR | 89 |
| 3e | EGFR | 68 |
| 3a | BRAFV600E | 43 |
| 3b | BRAFV600E | 35 |
| 3c | BRAFV600E | 52 |
| 3d | BRAFV600E | 67 |
| 3e | BRAFV600E | 48 |
Data from a study on the antiproliferative activity of new 5-chloro-indole-2-carboxylate derivatives. mdpi.com
Chemical Derivatization Strategies for 5 Chloro N Aminoindoline
Purpose and Principles of Chemical Derivatization in Research
Chemical derivatization is a technique used in chemistry to convert a chemical compound into a product of similar chemical structure, called a derivative. This process involves the chemical modification of a molecule to produce a new compound with properties that are more suitable for a specific analytical method or to enhance its biological activity. ijaems.comaablocks.com The primary goals of derivatization are to improve a compound's volatility, stability, and detectability for analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.comjfda-online.comlibretexts.org
The core principles of a successful derivatization reaction include:
Reliability and Completion: The reaction should be dependable and proceed to completion to ensure that the analyte is fully converted into the derivative, simplifying analysis.
Generality and Specificity: The reaction should be applicable to a range of similar compounds but specific to a particular functional group to avoid unwanted side reactions.
Product Stability: The resulting derivative must be stable under the analytical conditions to allow for accurate and reproducible measurements.
In the context of 5-Chloro-N-aminoindoline, derivatization serves to create analogues with potentially enhanced pharmacological profiles or to prepare the molecule for specific analytical assays where the parent compound may have limitations.
Derivatization of the Amino Functionality
The exocyclic amino group of this compound is a primary site for chemical modification due to its nucleophilic nature.
Sulfonamidation: The reaction of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), yields sulfonamides. wikipedia.orgorganic-chemistry.org This derivatization is significant as sulfonamides are a well-known class of compounds with diverse biological activities. The resulting tosylamide would be non-basic and could exhibit different solubility and reactivity profiles compared to the parent amine. wikipedia.org The reaction is typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl generated. wikipedia.org
Table 1: Hypothetical Acylation and Sulfonamidation Reactions of this compound
| Reagent | Derivative Class | Potential Product Name |
| Acetic Anhydride (B1165640) | N-acylaminoindoline | N-(5-chloroindolin-1-yl)acetamide |
| p-Toluenesulfonyl Chloride | N-sulfonylaminoindoline | N-(5-chloroindolin-1-yl)-4-methylbenzenesulfonamide |
Note: This table represents predicted reactions based on the general reactivity of N-aminoindolines, as specific experimental data for this compound was not found in the searched literature.
Alkylation: The N-alkylation of the amino group in this compound can introduce various alkyl substituents. While direct alkylation of the N-amino group can sometimes be challenging due to the potential for over-alkylation, methods for the N-alkylation of indoline (B122111) derivatives are well-established. imist.ma For instance, N-alkylation of 5-chloroisatin, a related compound, has been achieved using various alkylating agents under phase transfer catalysis conditions. imist.maresearchgate.netscispace.com These methods could potentially be adapted for the N-alkylation of the amino group of this compound.
Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govorganic-chemistry.orgorganic-chemistry.orguwindsor.cayoutube.com This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. organic-chemistry.orgorganic-chemistry.org This strategy would allow for the synthesis of a wide range of N-aryl derivatives of this compound, which could be valuable for structure-activity relationship studies. The choice of ligand and base is crucial for the success of this reaction. organic-chemistry.org
Table 2: Potential Alkylation and Arylation Strategies for this compound
| Reaction Type | Reagents & Conditions | Potential Product Class |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkyl-5-chloro-N-aminoindoline |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base (e.g., NaOt-Bu) | N-aryl-5-chloro-N-aminoindoline |
Note: This table outlines potential synthetic strategies based on established methods for related compounds, as direct experimental procedures for this compound were not explicitly found.
The primary amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). wikipedia.orgnih.govgsconlinepress.comiosrjournals.orguokerbala.edu.iq This reaction is typically reversible and can be catalyzed by either acid or base. gsconlinepress.comiosrjournals.org Schiff bases derived from aromatic aldehydes are generally more stable due to conjugation. uokerbala.edu.iq The formation of Schiff bases introduces a new point of structural diversity and can be a crucial step in the synthesis of more complex heterocyclic systems.
Table 3: Schiff Base Formation from this compound
| Carbonyl Compound | Product Type | General Product Structure |
| Benzaldehyde | Aromatic Schiff Base | 1-(benzylideneamino)-5-chloroindoline |
| Acetone | Aliphatic Schiff Base | 5-chloro-1-(propan-2-ylideneamino)indoline |
Note: The product structures are illustrative of the expected Schiff base formation.
Derivatization of the Indoline Ring System
The aromatic portion of the indoline ring in this compound is also amenable to derivatization, primarily through electrophilic aromatic substitution reactions.
The existing chloro substituent and the N-amino group on the indoline ring will influence the position of further electrophilic substitution. The N-amino group, particularly after acylation to an amide, is an ortho-, para-directing group. Given the chloro substituent at the 5-position, further substitution is likely to occur at the 7-position.
Halogenation:
Bromination: The bromination of 5-chloroindole (B142107) derivatives has been reported to occur at various positions depending on the reaction conditions and other substituents present. evitachem.com For N-acyl-5-chloroindoline, bromination would be expected to occur at the 7-position. The direct bromination of 1-acetyl-indoline with bromine in glacial acetic acid is known to produce 5-bromo-indoline in high yield. google.com A similar approach could likely be applied to an N-acylated derivative of this compound.
Chlorination: Further chlorination of the 5-chloroindoline (B1581159) ring can be achieved, although controlling the regioselectivity can be challenging. A process for the preparation of 5-chloro-1-acyl-indoline by reacting 1-acyl-indoline with chlorine in the presence of water and a basic agent has been described. google.com Applying such conditions to an N-acylated this compound would need careful optimization to direct the second chlorine atom to the desired position, likely the 7-position.
Iodination: Iodination can be carried out using reagents like N-iodosuccinimide (NIS), often with a catalyst. aablocks.com Enzymatic halogenation has also been shown to be effective for the halogenation of indole (B1671886) derivatives, including 5-chloroindole, often at the 3-position of the indole, which corresponds to the 2-position of the indoline. nih.gov However, for electrophilic aromatic substitution on the benzene (B151609) ring of indoline, the 7-position remains a likely site.
Table 4: Potential Halogenation Products of an N-Acylated this compound
| Halogenating Agent | Expected Major Product |
| Bromine (Br₂) | N-(5,7-dichloroindolin-1-yl)acetamide |
| N-Bromosuccinimide (NBS) | N-(7-bromo-5-chloroindolin-1-yl)acetamide |
| N-Iodosuccinimide (NIS) | N-(5-chloro-7-iodoindolin-1-yl)acetamide |
Note: The products listed are based on the expected directing effects of the substituents on the indoline ring. The starting material is assumed to be the N-acetyl derivative for directing purposes.
Modifications at Different Positions
The this compound scaffold possesses several reactive sites that allow for diverse chemical modifications. These include the indole nitrogen (N-1), the exocyclic amino group (N-amino), and the aromatic benzene ring. Strategic derivatization at these positions can significantly alter the molecule's physicochemical and pharmacological properties.
The indole nitrogen can be alkylated with small alkyl groups, such as methyl or ethyl, to explore the impact of substitution at this position on biological activity. acs.org The N-amino group is a key site for modification, readily undergoing reactions like acylation. For instance, it can be reacted with acid chlorides, such as 3-sulfamyl-4-chloro-benzoyl chloride, to form amide derivatives. google.com
Modifications on the aromatic ring, though less common than at the nitrogen centers, can also be achieved. Functional groups like methyl or methoxy (B1213986) moieties can be introduced at positions C-4, C-6, or C-7 of the indole nucleus to generate analogues with altered electronic and steric properties. acs.org
Furthermore, the indole core can be used as a foundation for constructing more complex polycyclic systems. A significant strategy involves the fusion of another heterocyclic ring to the indole backbone. For example, 7-chloro-9H-pyrimido[4,5-b]indoles can be synthesized through a nucleophilic aromatic substitution (SNAr) reaction, effectively fusing a pyrimidine (B1678525) ring to the chloroindole structure. mdpi.com This approach dramatically expands the chemical space accessible from the initial this compound scaffold. The inherent reactivity of the indole ring also makes it susceptible to oxidative dimerization, a property that must be considered during synthetic manipulations. nih.gov
Table 1: Summary of Chemical Modification Strategies for this compound
| Position of Modification | Type of Reaction | Reagent/Method Example | Resulting Structure | Reference |
|---|---|---|---|---|
| N-amino | Acylation | 3-sulfamyl-4-chloro-benzoyl chloride | N-acyl aminoindoline | google.com |
| Indole Nitrogen (N-1) | Alkylation | Methyl/Ethyl halides | N-alkylated indoline | acs.org |
| Aromatic Ring (C4-C7) | Substitution | Introduction of methyl/methoxy groups | Substituted indole ring | acs.org |
Strategies for Enhancing Analytical Performance
The accurate detection and quantification of this compound and its derivatives in complex matrices, such as biological fluids or reaction mixtures, are critical for research and development. Chemical derivatization is a powerful strategy to enhance its detectability by analytical instruments, primarily by improving ionization in mass spectrometry or enhancing separation in chromatography. mdpi.comtdx.cat
Improved Ionization Efficiency for Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for the analysis of polar compounds. plos.org The efficiency of the ionization process, which directly impacts sensitivity, is highly dependent on the analyte's chemical structure and the analytical conditions. plos.orgchromatographyonline.com For a molecule like this compound, derivatization can introduce functional groups that are more readily ionized.
Strategies to improve ESI-MS performance include:
Introducing Basic Sites: The introduction of a more basic nitrogenous group (e.g., a tertiary amine or a pyridine ring) can significantly enhance the signal in positive-ion ESI mode by facilitating protonation.
Quaternization: Creating a permanently charged quaternary ammonium (B1175870) salt by reacting the N-amino group with an appropriate alkylating agent ensures the molecule is always charged, leading to a strong and stable MS signal.
Supercharging Agents: While not a derivatization of the molecule itself, the use of mobile phase additives known as supercharging agents can increase the charge state of analytes, which can be beneficial for analysis. nih.gov
Beyond derivatization, optimizing instrumental parameters, such as reducing the solvent flow rate to the ion source, can decrease the size of the electrospray plume, allowing for more efficient sampling by the mass spectrometer and thereby increasing the ion signal. lcms.cz
Table 2: Derivatization Strategies for Enhanced Mass Spectrometry Performance
| Derivatization Approach | Target Functional Group | Expected Effect |
|---|---|---|
| Introduction of a basic moiety | N-amino or aromatic ring | Enhanced protonation for positive-ion ESI |
| Quaternization of nitrogen | N-amino | Formation of a permanent positive charge |
Chromatographic Separation Enhancement
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are used to separate the analyte of interest from other components in a mixture before detection. lcms.cz The efficiency of this separation depends on the differential interactions of the compounds with the stationary and mobile phases. Derivatization can alter the polarity and other physicochemical properties of this compound to improve its chromatographic behavior.
Key strategies include:
Polarity Modification: For reversed-phase HPLC, where the stationary phase is non-polar, increasing the hydrophobicity of the analyte will increase its retention time. This can be achieved by reacting the polar N-amino group with a non-polar derivatizing agent, such as a long-chain acyl chloride. This can help move the analyte's peak away from the solvent front and other early-eluting impurities.
Introduction of a UV-Active or Fluorescent Tag: While the indole ring itself is UV-active, introducing a strongly chromophoric or fluorophoric group can significantly lower the limits of detection. Reagents like dansyl chloride react with primary and secondary amines to yield highly fluorescent derivatives, enabling quantification at very low concentrations. This derivatization also increases the non-polarity of the molecule, affecting its chromatographic retention.
Successful method transfer between different HPLC systems requires ensuring that the quality of the chromatographic separation is replicated and that system suitability specifications are met. lcms.cz
Table 3: Derivatization Agents for Chromatographic Enhancement
| Derivatizing Agent | Target Functional Group | Impact on Chromatography | Detection Method |
|---|---|---|---|
| Acyl Chlorides | N-amino | Increases retention in reversed-phase HPLC | UV/MS |
| Dansyl Chloride | N-amino | Increases retention; enables sensitive detection | Fluorescence |
Derivatization for Probe Synthesis in Target Identification
Identifying the specific biological targets of a molecule is fundamental to understanding its mechanism of action. nih.gov Chemical proteomics utilizes custom-synthesized molecular "probes" to "fish" for binding partners in a cellular proteome. nih.gov Derivatizing this compound into such a probe is a key step in elucidating its biological function. researchgate.net
The synthesis of a chemical probe involves the strategic modification of the parent molecule to include two key features: a linker and a reporter or affinity tag. nih.gov
Selection of Modification Site: A non-critical position on the this compound scaffold must be identified. This is a position that can be chemically modified without disrupting the molecule's interaction with its biological target(s).
Linker Attachment: A flexible linker arm (e.g., a polyethylene (B3416737) glycol or alkyl chain) is attached to this site. The linker provides steric separation between the parent molecule and the tag, minimizing interference.
Tag Conjugation: An affinity tag, most commonly biotin (B1667282), is attached to the end of the linker.
The resulting biotinylated probe can be incubated with a cell lysate. The probe-protein complexes that form can then be captured and isolated using streptavidin-coated beads. After washing away non-specific binders, the captured proteins can be identified using mass spectrometry. This approach allows for an unbiased identification of the proteins that directly interact with the this compound core structure. nih.gov Alternatively, the molecule can be immobilized on a solid support for similar affinity-based pulldown experiments. acs.org
Table 4: Components of a Chemical Probe Based on this compound
| Probe Component | Example | Function | Reference |
|---|---|---|---|
| Core Scaffold | This compound | The molecular entity that binds to the biological target. | researchgate.net |
| Linker | Alkyl chain, PEG chain | Provides spatial separation between the core and the tag. | nih.gov |
| Affinity/Reporter Tag | Biotin, Alkyne, Fluorophore | Enables capture (biotin) or visualization (fluorophore) of the probe-target complex. | nih.gov |
Spectroscopic Analysis and Characterization of 5 Chloro N Aminoindoline Compounds
Spectroscopic methods are pivotal in elucidating the molecular structure and bonding of 5-Chloro-N-aminoindoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. uobasrah.edu.iq In a typical ¹H NMR spectrum of a this compound derivative, distinct signals would be observed for the aromatic protons, the protons of the five-membered ring, and the N-amino group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the electronic nature of the indoline (B122111) ring system.
For a representative this compound, the aromatic protons on the benzene (B151609) ring would appear as a set of multiplets in the downfield region (typically δ 6.5-7.5 ppm). The protons on the indoline ring, specifically at positions 2 and 3, would resonate further upfield. The N-H protons of the amino group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic H | 6.5 - 7.5 | Multiplet | The exact shifts and coupling patterns depend on the substitution pattern. |
| Indoline CH₂ (C2) | ~ 3.0 - 3.5 | Triplet | Coupled to the C3 protons. |
| Indoline CH₂ (C3) | ~ 2.8 - 3.2 | Triplet | Coupled to the C2 protons. |
| N-H (Amino) | Variable | Broad Singlet | Position and broadening are influenced by hydrogen bonding and exchange. |
| N-H (Indoline) | Variable | Singlet/Broad | Position is dependent on solvent and concentration. |
This table presents hypothetical ¹H NMR data for a generic this compound and is intended for illustrative purposes.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. libretexts.org In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. libretexts.org The chemical shifts of the carbon atoms are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.orglibretexts.org
The carbon atom attached to the chlorine (C5) would show a characteristic chemical shift due to the electronegativity of the halogen. The aromatic carbons would resonate in the typical range of 110-150 ppm, while the aliphatic carbons of the indoline ring (C2 and C3) would appear at higher field strengths.
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
| C2 | ~ 45 - 55 |
| C3 | ~ 30 - 40 |
| C3a | ~ 125 - 135 |
| C4 | ~ 110 - 120 |
| C5 | ~ 120 - 130 (directly attached to Cl) |
| C6 | ~ 125 - 135 |
| C7 | ~ 105 - 115 |
| C7a | ~ 145 - 155 |
This table presents hypothetical ¹³C NMR data for a generic this compound and is intended for illustrative purposes.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule. rsc.org
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the protons on C2 and C3 of the indoline ring and the couplings between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively assign the proton and carbon signals for the CH and CH₂ groups in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the entire molecular structure by showing, for example, correlations from the indoline C2 protons to the aromatic carbon C7a, and from the aromatic protons to various other carbon atoms in the benzene ring.
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound would display characteristic bands corresponding to its various functional groups. mdpi.com
N-H Stretching: The N-H stretching vibrations of the primary amino group and the secondary amine of the indoline ring would appear in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric stretching modes. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the indoline ring would be observed just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. researchgate.net
C-N Stretching: The C-N stretching vibrations for the aromatic and aliphatic amines would be found in the 1250-1350 cm⁻¹ range. researchgate.net
C-Cl Stretching: A band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Amino) | 3300 - 3500 | IR, Raman |
| N-H Stretch (Indoline) | 3300 - 3400 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1250 - 1350 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
This table presents hypothetical vibrational data for a generic this compound and is intended for illustrative purposes.
Hydrogen bonding plays a significant role in the vibrational spectra of this compound. nih.gov The presence of both hydrogen bond donors (N-H groups) and acceptors (the nitrogen atom of the amino group and the π-system of the aromatic ring) allows for the formation of intermolecular hydrogen bonds. nih.gov These interactions cause a broadening and a shift to lower frequencies of the N-H stretching bands in the IR spectrum. nih.govnih.gov The extent of this shift can provide information about the strength of the hydrogen bonds. In the solid state, these interactions can lead to the appearance of multiple, distinct N-H absorption bands. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule with a high degree of confidence. acs.org This technique is crucial for confirming the identity of newly synthesized compounds. For instance, in the synthesis of related indole (B1671886) derivatives, HRMS has been used to confirm the elemental composition of the products. The calculated mass for the protonated molecule [M+H]⁺ is compared to the experimentally found mass, with a small mass error providing strong evidence for the proposed structure.
For example, the HRMS data for ethyl 1-acetamido-5-chloro-2-methyl-1H-indole-3-carboxylate, a related indole compound, showed a calculated m/z for [M+H]⁺ of 339.0344, with the found value matching this exactly. rsc.org Similarly, for 5-chloro-2-phenyl-1H-indol-3-amine, the calculated m/z for the [M+H]⁺ ion was 251.1543, and the found value was also 251.1543. mdpi.com This level of accuracy is instrumental in distinguishing between compounds with similar nominal masses.
Table 1: Representative High-Resolution Mass Spectrometry Data for Related Chloro-Indole Derivatives
| Compound Name | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |
|---|---|---|---|---|
| Ethyl 1-acetamido-5-bromo-2-methyl-1H-indole-3-carboxylate | C₁₄H₁₆BrN₂O₃ | 339.0344 | 339.0344 | rsc.org |
| 5-Chloro-2-phenyl-1H-indol-3-amine | C₁₄H₁₁ClN₂ | 251.1543 | 251.1543 | mdpi.com |
| N-(tert-butyl)-5-chloro-1-tosylindolin-7-amine | C₁₉H₂₃ClN₂O₂S | Not Provided | Not Provided | rsc.org |
| 4-[(4-Chloro-1,3,5-triazin-2-yl)oxy]-1H-indole | C₁₁H₇ClN₄O | Not Provided | Not Provided | nih.gov |
LC-MS Applications in Compound Analysis
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, purifying compounds, and assessing purity. researchgate.netlcms.cznih.gov In the context of this compound derivatives, LC-MS would be employed to monitor the progress of a reaction by separating the starting materials, intermediates, and final product, with the mass spectrometer providing confirmation of the identity of each species as it elutes from the chromatography column. researchgate.net
The LC-MS system can be programmed to detect specific masses corresponding to the expected products, allowing for a rapid assessment of reaction success and purity of the isolated material. Tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions, providing a fragmentation fingerprint for the compound. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The wavelength of maximum absorbance (λmax) is related to the extent of conjugation within the molecule. As the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic shift). utoronto.ca
Table 2: Woodward-Fieser Rules for Calculating λmax in Conjugated Systems
| Feature | Wavelength Increment (nm) |
|---|---|
| Base value for heteroannular diene | 215 |
| Alkyl substituent or ring residue | +5 |
| Exocyclic double bond | +5 |
| Double bond extending conjugation | +30 |
| -Cl, -Br | +5 |
| -NR₂ | +60 |
This table provides a general reference for predicting UV-Vis absorption and is not based on experimental data for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry, offering definitive proof of a compound's structure.
For novel this compound derivatives that can be crystallized, single-crystal X-ray diffraction would provide an atomic-resolution structure. This would confirm the connectivity of the atoms, the planarity of the indoline ring system, and the conformation of any substituents. While a crystal structure for this compound itself is not reported, the methodology is well-established for related heterocyclic compounds. For example, the crystal structure of ethyl 1-acetamido-5-chloro-2-methyl-1H-indole-3-carboxylate has been determined, confirming its molecular geometry. rsc.org The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build an electron density map from which the atomic positions are determined.
Table 3: Representative Crystallographic Data for a Related Indole Compound
| Parameter | Ethyl 1-acetamido-5-bromo-2-methyl-1H-indole-3-carboxylate |
|---|---|
| Crystal System | Not specified |
| Space Group | Not specified |
| a (Å) | Not specified |
| b (Å) | Not specified |
| c (Å) | Not specified |
| α (°) | Not specified |
| β (°) | Not specified |
| γ (°) | Not specified |
| Reference | rsc.org |
Specific crystallographic data for this compound was not available in the provided source, but the source confirms that X-ray crystallography was performed.
Advanced Spectroscopic Techniques for Detailed Characterization
Beyond the core techniques, other spectroscopic methods provide further structural detail. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for mapping the carbon-hydrogen framework of a molecule. For N-(tert-butyl)-5-chloro-1-tosylindolin-7-amine, a related indoline derivative, ¹H NMR spectroscopy was used to identify the chemical shifts and coupling constants of the protons, confirming the substitution pattern on the indoline ring. rsc.org
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For example, in ethyl 1-acetamido-5-chloro-2-methyl-1H-indole-3-carboxylate, IR spectroscopy would show characteristic absorption bands for the N-H bond, the C=O of the ester and amide groups, and vibrations associated with the aromatic ring. rsc.org These advanced techniques, in conjunction with mass spectrometry and, when possible, X-ray crystallography, provide a complete and unambiguous characterization of this compound derivatives.
Future Research Directions for 5 Chloro N Aminoindoline in Chemical Biology
Exploration of Novel Bioactive Analogues
The core structure of 5-Chloro-N-aminoindoline is ripe for chemical modification to generate novel analogues with potentially enhanced or entirely new biological activities. The presence of the chloro group at the 5-position influences the electron density of the aromatic ring and can contribute to favorable interactions with biological targets. The N-amino group offers a versatile point for derivatization.
Future research should focus on the systematic exploration of the chemical space around the this compound scaffold. This can be achieved by:
N-Acylation and N-Alkylation: The N-amino group can be readily acylated or alkylated with a diverse range of substituents to introduce new functionalities. This could include the addition of pharmacophores known to interact with specific target classes, such as kinases, proteases, or G-protein coupled receptors.
Modification of the Indoline (B122111) Ring: The indoline core itself can be modified. For instance, substitution at other positions on the benzene (B151609) ring could further modulate the electronic properties and steric profile of the molecule.
Introduction of Chiral Centers: The creation of stereocenters, for example at the 2- and 3-positions of the indoline ring, would allow for the exploration of stereospecific interactions with biological targets, a crucial aspect of modern drug design.
The exploration of such analogues could lead to the discovery of new therapeutic agents in areas where indole (B1671886) and indoline derivatives have already shown promise, such as oncology, infectious diseases, and neurodegenerative disorders. nih.govbiosynth.com
Integration of AI and Machine Learning for Accelerated Discovery
The traditional approach to drug discovery is often a lengthy and costly process. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate the discovery and optimization of novel bioactive compounds. mednexus.orglongdom.org For this compound, AI and ML can be leveraged in several ways:
Predictive Modeling: AI algorithms can be trained on existing datasets of indoline derivatives to predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of virtual analogues of this compound. acs.org This would allow researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target. longdom.org These models can explore a vast chemical space to identify novel and patentable chemical entities.
Target Identification: AI can analyze large-scale biological data, such as genomic and proteomic data, to identify potential biological targets for which this compound analogues may have a therapeutic effect. longdom.org
The application of AI and ML has the potential to significantly reduce the time and resources required to identify promising drug candidates derived from the this compound core. mednexus.org
Elucidation of Complex Biological Mechanisms
While the synthesis of novel analogues is crucial, a deep understanding of their mechanism of action is equally important for their development as therapeutic agents or chemical tools. For many bioactive indoline derivatives, the precise molecular targets and signaling pathways they modulate are not fully understood.
Future research on this compound analogues should include in-depth mechanistic studies to:
Identify Molecular Targets: Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be used to identify the specific proteins that newly synthesized analogues bind to within the cell.
Map Signaling Pathways: Once a target is identified, further studies using cell-based assays, genetic knockdowns, and other molecular biology techniques can elucidate the downstream signaling pathways that are affected by the compound. For instance, studies on other substituted indolin-2-ones have revealed their ability to modulate inflammatory pathways like NF-κB and MAPK. mdpi.com
Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable information for understanding the molecular basis of its activity and for guiding further structure-based drug design.
A thorough understanding of the biological mechanisms will not only be critical for the preclinical and clinical development of any potential drug candidates but will also provide valuable insights into fundamental biological processes.
Development of Advanced Synthetic Methodologies
The efficient and versatile synthesis of this compound and its derivatives is a prerequisite for all the aforementioned research directions. While general methods for the synthesis of indolines exist, the development of advanced synthetic methodologies can offer significant advantages. rsc.org
Future synthetic research should aim to:
Improve Efficiency and Scalability: Developing more efficient and scalable synthetic routes will be crucial for producing sufficient quantities of lead compounds for extensive biological evaluation. This could involve the use of flow chemistry or other process intensification technologies.
Enhance Regio- and Stereoselectivity: For the synthesis of complex analogues with multiple functional groups and stereocenters, the development of highly regio- and stereoselective reactions is essential. This could involve the use of chiral catalysts or enzymatic transformations. wpmucdn.comchemrxiv.org
Green Chemistry Approaches: Future synthetic methods should also consider the principles of green chemistry, aiming to reduce the environmental impact of the synthesis by using less hazardous reagents and solvents and minimizing waste generation.
The development of novel and robust synthetic strategies will be a key enabler for the successful exploration of the chemical and biological potential of the this compound scaffold.
Application in Chemical Probe Development
Chemical probes are small molecules that are used to study and manipulate biological systems. The development of potent and selective chemical probes is essential for understanding protein function and for validating new drug targets. The this compound scaffold, with its modifiable N-amino group, is an excellent starting point for the design of chemical probes.
Future research in this area could focus on:
Fluorescent Probes: The N-amino group can be functionalized with a fluorophore to create fluorescent probes. These probes can be used to visualize the localization of their target protein within cells and tissues using microscopy techniques. Indole-based fluorescent probes have been successfully used for bioimaging. nih.govrsc.org
Biotinylated Probes: Attaching a biotin (B1667282) tag to a this compound analogue can create a probe for affinity-based target identification. After the probe binds to its target, the biotin tag can be used to pull down the protein complex for identification by mass spectrometry.
Photoaffinity Probes: The incorporation of a photo-reactive group can turn a this compound derivative into a photoaffinity probe. Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for its unambiguous identification.
The development of chemical probes based on the this compound scaffold would provide powerful tools for the chemical biology community to dissect complex biological processes. acs.orgcanada.ca
Q & A
Q. What NMR strategies resolve dynamic conformational changes in this compound?
- Methodological Answer : Apply N/C-labeled compounds for heteronuclear NOESY and relaxation dispersion experiments. Use variable-temperature NMR (VT-NMR) to probe energy barriers for ring puckering or amine rotation. Compare with DFT-calculated conformational landscapes to assign observed shifts .
Data Presentation and Reproducibility Guidelines
- Tables : Include error margins (SEM/SD), statistical tests, and normalized values (e.g., % inhibition).
- Figures : Label axes with units, use inset boxes for magnification, and cite software (e.g., OriginPro, PyMOL).
- Supplementary Data : Archive raw spectra, docking parameters, and assay protocols in public repositories (Zenodo, Figshare) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
